Setidegrasib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
2821793-99-9 |
|---|---|
Molecular Formula |
C60H65FN12O7S |
Molecular Weight |
1117.3 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[4-[4-[[6-cyclopropyl-4-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-7-(6-fluoro-5-methyl-1H-indazol-4-yl)-2-(oxan-4-yloxy)quinazolin-8-yl]oxymethyl]phenyl]triazol-1-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C60H65FN12O7S/c1-31(2)54(59(77)72-26-41(75)20-50(72)58(76)65-49(28-74)37-11-13-38(14-12-37)56-33(4)63-30-81-56)73-27-48(69-70-73)36-7-5-34(6-8-36)29-79-55-52(51-32(3)46(61)22-47-45(51)24-64-68-47)43(35-9-10-35)21-44-53(55)66-60(80-42-15-17-78-18-16-42)67-57(44)71-25-39-19-40(71)23-62-39/h5-8,11-14,21-22,24,27,30-31,35,39-42,49-50,54,62,74-75H,9-10,15-20,23,25-26,28-29H2,1-4H3,(H,64,68)(H,65,76)/t39-,40-,41+,49-,50-,54-/m0/s1 |
InChI Key |
XXWMEQMGQNHRAF-WFJRNIGCSA-N |
Isomeric SMILES |
CC1=C(C=C2C(=C1C3=C(C=C4C(=C3OCC5=CC=C(C=C5)C6=CN(N=N6)[C@@H](C(C)C)C(=O)N7C[C@@H](C[C@H]7C(=O)N[C@@H](CO)C8=CC=C(C=C8)C9=C(N=CS9)C)O)N=C(N=C4N1C[C@@H]3C[C@H]1CN3)OC1CCOCC1)C1CC1)C=NN2)F |
Canonical SMILES |
CC1=C(C=C2C(=C1C3=C(C=C4C(=C3OCC5=CC=C(C=C5)C6=CN(N=N6)C(C(C)C)C(=O)N7CC(CC7C(=O)NC(CO)C8=CC=C(C=C8)C9=C(N=CS9)C)O)N=C(N=C4N1CC3CC1CN3)OC1CCOCC1)C1CC1)C=NN2)F |
Origin of Product |
United States |
Foundational & Exploratory
Setidegrasib: A Targeted Protein Degrader for KRAS G12D-Mutant Cancers
An In-depth Technical Guide on the Mechanism of Action, Preclinical Efficacy, and Clinical Development of a Novel PROTAC Therapy
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in aggressive malignancies such as pancreatic, colorectal, and lung adenocarcinomas.[1][2] For decades, KRAS was considered an "undruggable" target due to the lack of well-defined binding pockets on its surface.[3] However, recent advancements in drug discovery have led to the development of novel therapeutic strategies, including targeted protein degraders. Setidegrasib (formerly ASP3082) is a first-in-class, potent, and selective small-molecule PROteolysis TArgeting Chimera (PROTAC) designed to specifically induce the degradation of the KRAS G12D mutant protein.[4][5][6] This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and ongoing clinical evaluation of this compound for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Targeted Protein Degradation
This compound operates through the novel mechanism of targeted protein degradation, hijacking the cell's natural protein disposal system to eliminate the oncogenic KRAS G12D protein.[6] Unlike traditional inhibitors that block the protein's function, this compound acts as a molecular bridge, bringing the KRAS G12D protein into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[4][6]
The structure of this compound consists of three key components:
-
A high-affinity ligand that selectively binds to the KRAS G12D mutant protein.[4][5]
-
A ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5]
This tripartite structure facilitates the formation of a ternary complex between KRAS G12D, this compound, and the VHL E3 ligase.[1] This induced proximity triggers the transfer of ubiquitin molecules to the KRAS G12D protein, marking it for recognition and degradation by the 26S proteasome. The degradation of the KRAS G12D protein effectively removes the oncogenic driver from the cancer cells.
Preclinical Evidence
A robust body of preclinical data underscores the potent and selective anti-tumor activity of this compound in KRAS G12D-mutant cancer models.
In Vitro Activity
This compound has demonstrated significant potency in inducing the degradation of the KRAS G12D protein in cancer cell lines. This leads to the suppression of downstream signaling pathways critical for tumor growth and survival, including the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[5]
| Parameter | Cell Line | Value | Reference |
| DC50 (KRAS G12D Degradation) | AsPC-1 (Pancreatic) | 37 nM | [5] |
| IC50 (p-ERK Inhibition) | AsPC-1 (Pancreatic) | 15 nM | [5] |
| IC50 (Anchorage-Independent Growth) | AsPC-1 (Pancreatic) | 23 nM | [5] |
| IC50 (3D Cell Proliferation) | PK-59, HPAC, GP2d, GP5d (KRAS G12D) | Potent Inhibition | [5] |
| IC50 (3D Cell Proliferation) | A375 (KRAS WT), HT-29 (KRAS WT) | > 10 µM | [5] |
| IC50 (3D Cell Proliferation) | G12V, G12C, G13D KRAS mutants | Weak Activity | [5] |
Table 1: Summary of in vitro activity of this compound.
In Vivo Efficacy
In xenograft models of human cancers bearing the KRAS G12D mutation, this compound has shown substantial anti-tumor activity. For instance, in a mouse xenograft model using the PK-59 pancreatic cancer cell line, intravenous administration of this compound resulted in 98% tumor growth inhibition.[4] This potent in vivo efficacy highlights the translational potential of this therapeutic approach.
Experimental Protocols
Cell-Based Assays
-
Cell Lines: Preclinical studies have utilized a panel of human cancer cell lines, including the KRAS G12D-mutant pancreatic cancer cell lines AsPC-1, PK-59, HPAC, GP2d, and GP5d.[5] Wild-type KRAS cell lines (A375, HT-29) and cell lines with other KRAS mutations (G12V, G12C, G13D) were used as controls to assess selectivity.[5]
-
Protein Degradation and Pathway Modulation: The levels of total KRAS G12D, phosphorylated ERK (p-ERK), phosphorylated AKT (p-AKT), and phosphorylated S6 (p-S6) were measured in AsPC-1 cells following treatment with this compound for various durations (4-72 hours) and concentrations (30-300 nM).[5] Western blotting is the standard method for these assessments.
-
Cell Proliferation Assays: The impact of this compound on cell growth was evaluated using both 2D and 3D cell culture models. Anchorage-independent growth was assessed over a 6-day period in AsPC-1 cells.[5] 3D proliferation assays using CellTiter-Glo were employed to determine the IC50 values across a panel of cell lines.[5]
Clinical Development
This compound is currently being evaluated in a Phase 1 clinical trial (NCT05382559) for adult patients with advanced solid tumors harboring the KRAS G12D mutation.[7] This open-label study is designed to assess the safety, tolerability, and preliminary efficacy of this compound as a monotherapy and in combination with other anti-cancer agents, such as cetuximab.[7] The trial consists of a dose-escalation phase (Part 1) to determine the recommended dose for expansion, followed by a dose-expansion phase (Part 2) to further evaluate the activity of this compound in specific tumor types.[7]
Future Directions and Conclusion
The development of this compound represents a significant advancement in the pursuit of effective therapies for KRAS-mutant cancers. Its unique mechanism of action, potent preclinical activity, and ongoing clinical evaluation offer hope for patients with tumors driven by the KRAS G12D mutation. Future research will likely focus on identifying potential resistance mechanisms, exploring rational combination strategies to enhance efficacy and overcome resistance, and expanding its clinical application to a broader range of KRAS G12D-driven malignancies. The data generated from the ongoing clinical trial will be crucial in determining the ultimate therapeutic potential of this novel targeted protein degrader.
References
- 1. Discovery of KRAS(G12D) selective degrader ASP3082 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. jetir.org [jetir.org]
- 4. This compound | PROTAC KRAS G12D degrader | CAS 2821793-99-9 | Buy PROTAC degrader from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carebox Connect [connect.careboxhealth.com]
The Discovery and Development of Setidegrasib (ASP3082): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setidegrasib (ASP3082) is a first-in-class, potent, and selective small-molecule degrader of the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein with the G12D mutation. This mutation is a key driver in a significant proportion of hard-to-treat cancers, including pancreatic, colorectal, and non-small cell lung cancers. Developed by Astellas Pharma, this compound is a proteolysis-targeting chimera (PROTAC) that hijacks the cell's natural protein disposal system to specifically eliminate the KRAS G12D oncoprotein. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and ongoing clinical evaluation of this compound, presenting key data in a structured format and detailing the experimental methodologies employed.
Introduction: Targeting the "Undruggable" KRAS
The KRAS oncogene is one of the most frequently mutated genes in human cancers. For decades, direct inhibition of KRAS has been a formidable challenge in oncology drug development, earning it the moniker of an "undruggable" target. The G12D mutation is the most common KRAS alteration and is prevalent in some of the most lethal cancers. The discovery of covalent inhibitors for the KRAS G12C mutant has paved the way for targeting other KRAS variants. This compound represents a novel approach, moving beyond simple inhibition to induce the complete degradation of the KRAS G12D protein.
Discovery and Optimization
The development of this compound stemmed from a structure-based drug design and optimization effort. The initial phase involved the identification of a ligand that could selectively bind to the KRAS G12D protein. This binder was then chemically linked to a ligand for an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) protein. This bifunctional molecule, a PROTAC, acts as a molecular bridge, bringing the KRAS G12D protein into close proximity with the VHL E3 ligase.[1]
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies were conducted to optimize the potency and selectivity of the degrader. This involved modifying the KRAS G12D binder, the VHL ligand, and the linker connecting them. The optimization process aimed to enhance the formation and stability of the ternary complex, which consists of KRAS G12D, this compound, and VHL. The crystal structure of the drug-induced ternary complex provided critical insights for rational design and optimization.[2][3]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions by co-opting the cell's ubiquitin-proteasome system (UPS), the primary machinery for degrading unwanted or damaged proteins.
The process unfolds as follows:
-
Binding: this compound, with its two distinct warheads, simultaneously binds to the KRAS G12D protein and the VHL E3 ubiquitin ligase.
-
Ternary Complex Formation: This binding event results in the formation of a stable ternary complex.
-
Ubiquitination: Within this complex, the VHL E3 ligase tags the KRAS G12D protein with a chain of ubiquitin molecules.
-
Proteasomal Degradation: The poly-ubiquitinated KRAS G12D protein is then recognized and degraded by the proteasome, a large protein complex that acts as the cell's recycling center.
This catalytic process allows a single molecule of this compound to induce the degradation of multiple KRAS G12D protein molecules, leading to a profound and sustained suppression of the oncogenic signaling pathway.[4]
Figure 1: Mechanism of Action of this compound (ASP3082).
Preclinical Development
In Vitro Activity
This compound has demonstrated potent and selective degradation of the KRAS G12D protein in various cancer cell lines.
| Parameter | Cell Line | Value | Assay | Reference |
| DC50 | AsPC-1 | 37 nM | In-Cell ELISA | [5][6] |
| IC50 (ERK phosphorylation) | AsPC-1 | 15 nM | In-Cell ELISA | [5] |
| IC50 (Anchorage-independent growth) | AsPC-1 | 23 nM | Soft Agar Assay | [5] |
| IC50 (3D Cell Proliferation) | PK-59, HPAC, GP2d, GP5d | Potent Inhibition | CellTiter-Glo 3D | [5] |
| IC50 (3D Cell Proliferation) | A375 (KRAS WT), HT-29 (KRAS WT) | > 10 µM | CellTiter-Glo 3D | [5] |
-
DC50: Half-maximal degradation concentration.
-
IC50: Half-maximal inhibitory concentration.
These results highlight the high selectivity of this compound for KRAS G12D mutant cells over wild-type cells.[5]
Downstream Signaling Pathway Inhibition
The degradation of KRAS G12D by this compound leads to the suppression of downstream signaling pathways that are critical for cancer cell proliferation and survival. Specifically, this compound has been shown to suppress the phosphorylation of ERK, AKT, and S6 ribosomal protein in AsPC-1 cells.[5][6]
Figure 2: Inhibition of Downstream Signaling by this compound.
In Vivo Anti-Tumor Activity
This compound has demonstrated significant anti-tumor activity in multiple KRAS G12D-mutated cancer xenograft models in mice.
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| PK-59 | Pancreatic | 0.3-30 mg/kg, i.v. | Dose-dependent tumor growth inhibition | [5] |
| LXFA 1125 | NSCLC PDX | 0.3-30 mg/kg, i.v. | Tumor growth inhibition | [5] |
| AsPC-1 | Pancreatic | 0.3-30 mg/kg, i.v. | Tumor growth inhibition | [5] |
| GP2d | Colorectal | 0.3-30 mg/kg, i.v. | Tumor growth inhibition | [5] |
| A375 (KRAS WT) | Melanoma | Not specified | No significant tumor growth inhibition | [5] |
| HT-29 (KRAS WT) | Colorectal | Not specified | No significant tumor growth inhibition | [5] |
-
i.v.: intravenous
-
PDX: Patient-Derived Xenograft
Importantly, these anti-tumor effects were achieved without significant changes in the body weight of the animals, suggesting a favorable tolerability profile.[5]
Clinical Development
This compound is currently being evaluated in a Phase 1, first-in-human, open-label, multicenter, dose-escalation and dose-expansion study (NCT05382559).[7][8]
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound.[7][8]
-
Patient Population: Patients with previously treated advanced solid tumors harboring KRAS G12D mutations, including pancreatic, colorectal, and non-small cell lung cancer.[7]
-
Study Design: The study consists of a dose-escalation part to determine the recommended Phase 2 dose, followed by dose-expansion cohorts in specific tumor types.[7]
-
Preliminary Results: Early data from the Phase 1 trial have shown that this compound is safe and well-tolerated, with encouraging signs of clinical activity, even as a monotherapy, in heavily pre-treated patients. Dose-dependent degradation of KRAS G12D has been observed.[9]
Figure 3: Overview of the Phase 1 Clinical Trial Design for this compound.
Experimental Protocols
In-Cell ELISA for KRAS Degradation and ERK Phosphorylation
This assay is used to quantify the levels of total KRAS G12D protein and phosphorylated ERK in cells treated with this compound.
-
Cell Seeding: Seed KRAS G12D mutant cancer cells (e.g., AsPC-1) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells directly in the wells using a suitable lysis buffer.
-
ELISA:
-
For KRAS G12D levels, use a capture antibody specific for KRAS and a detection antibody that recognizes the G12D mutant.
-
For p-ERK levels, use a capture antibody for total ERK and a detection antibody specific for the phosphorylated form.
-
-
Signal Detection: Add a substrate that generates a chemiluminescent or colorimetric signal and measure the output using a plate reader.
-
Data Analysis: Normalize the signal to a control (e.g., total protein or cell number) and calculate DC50 or IC50 values.
CellTiter-Glo® 3D Cell Viability Assay
This assay measures cell viability in 3D spheroid cultures by quantifying ATP levels.
-
Spheroid Formation: Culture cancer cells in ultra-low attachment plates to allow for the formation of 3D spheroids.
-
Compound Treatment: Treat the spheroids with various concentrations of this compound for an extended period (e.g., 6 days).
-
Assay Reagent Addition: Add CellTiter-Glo® 3D Reagent directly to the wells containing the spheroids.
-
Lysis and Signal Stabilization: Shake the plates to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the IC50 values.
Immunoblotting for Downstream Signaling Proteins
This technique is used to visualize the levels of specific proteins in the KRAS signaling pathway.
-
Protein Extraction: Lyse treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-ERK, p-AKT, p-S6, and their total protein counterparts.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate that produces a chemiluminescent signal and capture the image using a digital imager.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject KRAS G12D-mutated cancer cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Randomization and Treatment: Randomize the mice into treatment and control groups and administer this compound (e.g., intravenously) or vehicle at the specified dose and schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor volume and monitor the body weight of the mice regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Data Analysis: Calculate tumor growth inhibition and assess the overall tolerability of the treatment.
Conclusion
This compound (ASP3082) is a promising, first-in-class KRAS G12D-selective degrader with a novel mechanism of action. By harnessing the power of the ubiquitin-proteasome system, this compound effectively eliminates the oncogenic KRAS G12D protein, leading to potent and selective anti-tumor activity in preclinical models. The ongoing Phase 1 clinical trial will provide crucial data on its safety and efficacy in patients with KRAS G12D-mutated cancers. The development of this compound represents a significant advancement in the quest to target previously "undruggable" oncogenes and offers new hope for patients with these challenging malignancies.
References
- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 2. ilexlife.com [ilexlife.com]
- 3. promega.com [promega.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 6. Discovery of KRAS(G12D) selective degrader ASP3082 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Setidegrasib: A Technical Guide to a First-in-Class KRAS G12D Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setidegrasib (ASP3082) is a clinical-stage, first-in-class small molecule designed as a proteolysis-targeting chimera (PROTAC) to selectively induce the degradation of the KRAS G12D mutant protein. The KRAS G12D mutation is a key oncogenic driver in a variety of malignancies, including pancreatic, colorectal, and non-small cell lung cancers, and has historically been considered an "undruggable" target. This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and preclinical and clinical data available for this compound. Detailed experimental protocols for its synthesis and key biological assays are also presented to support further research and development in this promising area of targeted oncology.
Chemical Structure and Properties
This compound is a PROTAC that physically links the KRAS G12D protein to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the KRAS G12D protein. The molecule consists of three key components: a ligand that binds to KRAS G12D, a ligand that recruits the VHL E3 ligase, and a linker that connects these two moieties.
| Property | Value |
| IUPAC Name | (R)-N-(4-(7-(2-((2-cyano-3-fluorophenyl)amino)-2-oxoethyl)-9-cyclopentyl-7H-purin-6-yl)phenyl)cyclopropane-1-carboxamide |
| Synonyms | ASP3082, KRAS G12D inhibitor 17 |
| CAS Number | 2821793-99-9 |
| Molecular Formula | C34H31FN8O3 |
| Molecular Weight | 630.67 g/mol |
Mechanism of Action
This compound operates through the PROTAC mechanism to selectively eliminate the KRAS G12D protein. By inducing the proximity of KRAS G12D to the VHL E3 ubiquitin ligase, it hijacks the cell's natural protein disposal system to tag the oncoprotein for destruction by the proteasome. This degradation of KRAS G12D leads to the downregulation of downstream signaling pathways, including the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for cancer cell proliferation, survival, and growth.[1][2]
References
In-Depth Technical Guide: Downstream Signaling Effects of Setidegrasib (ASP3082) in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setidegrasib (also known as ASP3082) is a first-in-class, potent, and selective proteolysis-targeting chimera (PROTAC) designed to degrade the KRAS G12D mutant protein.[1][2][3] The KRAS G12D mutation is a key oncogenic driver in a variety of cancers, including pancreatic, colorectal, and non-small cell lung cancer, and has historically been considered an "undruggable" target.[1][3][4] this compound functions by hijacking the cell's natural protein disposal system to specifically eliminate the KRAS G12D protein, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound in cancer cells, including quantitative data on its activity, detailed experimental methodologies, and visual representations of its mechanism of action and effects.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the KRAS G12D protein, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] By simultaneously binding to both KRAS G12D and VHL, this compound forms a ternary complex that brings the E3 ligase in close proximity to the KRAS G12D protein. This proximity facilitates the ubiquitination of KRAS G12D, marking it for degradation by the proteasome. The degradation of KRAS G12D leads to the suppression of downstream signaling through the MAPK/ERK and PI3K/AKT/mTOR pathways.
References
- 1. kraskickers.org [kraskickers.org]
- 2. Discovery of KRAS(G12D) selective degrader ASP3082 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abstract 5735: Novel KRAS G12D degrader ASP3082 demonstrates in vivo, dose-dependent KRAS degradation, KRAS pathway inhibition, and antitumor efficacy in multiple KRAS G12D-mutated cancer models | Semantic Scholar [semanticscholar.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound | PROTAC KRAS G12D degrader | CAS 2821793-99-9 | Buy PROTAC degrader from Supplier InvivoChem [invivochem.com]
Preclinical Pharmacology of Setidegrasib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setidegrasib (formerly ASP3082) is an investigational small molecule that represents a promising therapeutic approach for cancers harboring the Kirsten rat sarcoma viral oncogene homolog (KRAS) G12D mutation.[1][2] The KRAS G12D mutation is a key oncogenic driver in numerous malignancies, including pancreatic, colorectal, and non-small cell lung cancers.[2] this compound is a proteolysis-targeting chimera (PROTAC), a novel class of drugs designed to selectively eliminate target proteins from cells.[3][4] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to generate these findings.
Mechanism of Action
This compound functions as a molecular bridge, simultaneously binding to the KRAS G12D mutant protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This induced proximity facilitates the ubiquitination of KRAS G12D, marking it for degradation by the proteasome.[3][4] This targeted protein degradation leads to the suppression of downstream signaling pathways, including the MAPK (p-ERK) and PI3K/AKT/mTOR (p-AKT, p-S6) pathways, which are crucial for cancer cell proliferation and survival.[3]
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of KRAS(G12D) selective degrader ASP3082 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PROTAC KRAS G12D degrader | CAS 2821793-99-9 | Buy PROTAC degrader from Supplier InvivoChem [invivochem.com]
Unveiling the Therapeutic Potential of Setidegrasib: A Technical Guide to a Novel KRAS G12D Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setidegrasib (formerly ASP3082) is an investigational small molecule representing a promising new therapeutic modality in the challenging landscape of KRAS-mutated cancers. As a highly selective, first-in-class degrader of the KRAS G12D mutant protein, this compound offers a novel approach to target a previously "undruggable" oncogene. This technical guide provides an in-depth overview of the preclinical and early clinical investigations into the therapeutic potential of this compound, focusing on its mechanism of action, experimental validation, and clinical development.
Core Mechanism of Action: Targeted Protein Degradation
This compound is a proteolysis-targeting chimera (PROTAC). This bifunctional molecule is designed to simultaneously bind to the KRAS G12D protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the KRAS G12D protein, marking it for degradation by the proteasome.[1] The targeted degradation of the oncogenic KRAS G12D protein leads to the inhibition of downstream signaling pathways, such as the MAPK pathway (p-ERK) and the PI3K/AKT/mTOR pathway (p-AKT, p-S6), ultimately suppressing tumor cell growth and proliferation.[2]
Preclinical Investigational Studies
In Vitro Efficacy
This compound has demonstrated potent and selective degradation of the KRAS G12D protein in various cancer cell lines.
| Parameter | Cell Line | Value | Assay | Reference |
| DC50 | - | 37 nM | Not Specified | [2] |
| DC50 | AsPC-1 | < 10 nM | Not Specified | [1] |
| IC50 (p-ERK) | AsPC-1 | 15 nM (24h) | Not Specified | [2] |
| IC50 (Anchorage-independent growth) | AsPC-1 | 23 nM (6 days) | Not Specified | [2] |
| IC50 (Proliferation) | PK-59, HPAC, GP2d, GP5d | Potent Inhibition | 3D CellTiter-Glo | [2] |
| IC50 (Proliferation) | A375 (KRAS WT), HT-29 (KRAS WT), G12V, G12C, G13D mutants | > 10 µM | CellTiter-Glo | [2] |
Table 1: In Vitro Activity of this compound
Experimental Protocol: In Vitro KRAS G12D Degradation Assay (General Protocol)
While specific protocols for this compound are proprietary, a general workflow for assessing PROTAC-mediated degradation is as follows:
-
Cell Culture: KRAS G12D mutant cancer cell lines (e.g., AsPC-1) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified time course (e.g., 4 to 72 hours).[2]
-
Cell Lysis: After treatment, cells are washed and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
Immunoblotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for KRAS G12D and a loading control (e.g., β-actin).
-
Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized and quantified. The level of KRAS G12D is normalized to the loading control to determine the extent of degradation.
In Vivo Efficacy
This compound has shown significant anti-tumor activity in various mouse xenograft models of KRAS G12D-mutated cancers.
| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| PK-59 Xenograft | Pancreatic | 3.0 mg/kg, i.v. (Days 1, 8, 14) | 88% after 21 days | [3] |
| AsPC-1 Xenograft | Pancreatic | 0.3-30 mg/kg, i.v. (once/twice weekly) | Dose-dependent | [2] |
| GP2d Xenograft | Colorectal | 0.3-30 mg/kg, i.v. (once/twice weekly) | Dose-dependent | [2] |
| LXFA 1125 NSCLC PDX | NSCLC | 0.3-30 mg/kg, i.v. (once/twice weekly) | Dose-dependent | [2] |
Table 2: In Vivo Anti-Tumor Activity of this compound
Importantly, no significant changes in body weight were observed in these studies, suggesting a favorable tolerability profile in preclinical models.[2]
Experimental Protocol: Mouse Xenograft Model (General Protocol)
The following is a generalized protocol for evaluating the in vivo efficacy of an anti-cancer agent in a xenograft model:
-
Animal Model: Immunocompromised mice (e.g., Balb/c nu/nu) are used.[2]
-
Cell Implantation: KRAS G12D-mutated cancer cells (e.g., AsPC-1) are subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered intravenously at various doses and schedules.[2]
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Clinical Investigational Studies
This compound is currently being evaluated in a Phase 1, first-in-human, open-label, multicenter, dose-escalation and dose-expansion study (NCT05382559).[4][5]
Study Objectives:
-
Primary: To evaluate the safety and tolerability of this compound and determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).[4]
-
Secondary: To assess the preliminary anti-tumor activity, pharmacokinetics, and pharmacodynamics of this compound.[4]
Study Design:
The study consists of two parts:
-
Part 1 (Dose Escalation): Patients with locally advanced or metastatic solid tumors with a KRAS G12D mutation receive escalating doses of this compound monotherapy or in combination with cetuximab to determine the MTD/RP2D.[6]
-
Part 2 (Dose Expansion): Additional tumor-specific cohorts will be enrolled to further evaluate the safety, tolerability, and anti-tumor activity of this compound at the RP2D.[4]
Conclusion
This compound is a novel and potent KRAS G12D-selective protein degrader with a well-defined mechanism of action. Preclinical studies have demonstrated its ability to selectively degrade oncogenic KRAS G12D, inhibit downstream signaling, and induce significant tumor growth inhibition in vitro and in vivo. The ongoing Phase 1 clinical trial will provide crucial insights into the safety, tolerability, and preliminary efficacy of this compound in patients with KRAS G12D-mutated solid tumors. The development of this compound represents a significant advancement in the pursuit of effective therapies for this challenging patient population and holds the potential to address a major unmet need in oncology. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | PROTAC KRAS G12D degrader | CAS 2821793-99-9 | Buy PROTAC degrader from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ASP-3082, a PROTAC that selectively degrades KRAS G12D protein, shows potent in vivo antitumor efficacy | BioWorld [bioworld.com]
- 4. Trial in progress: A phase 1, first-in-human, open-label, multicenter, dose-escalation and dose-expansion study of ASP3082 in patients with previously treated advanced solid tumors and KRAS G12D mutations. - ASCO [asco.org]
- 5. mskcc.org [mskcc.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Molecular Basis for Setidegrasib's Selectivity for KRAS G12D: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Setidegrasib (ASP3082) is a first-in-class, selective degrader of the KRAS G12D mutant protein, a prevalent oncogenic driver in various cancers. Operating as a proteolysis-targeting chimera (PROTAC), this compound orchestrates the ubiquitination and subsequent proteasomal degradation of KRAS G12D by forming a ternary complex with the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This targeted degradation approach offers a promising therapeutic strategy for KRAS G12D-mutated tumors. This technical guide elucidates the molecular underpinnings of this compound's selectivity, detailing the biochemical and structural data, experimental methodologies, and its impact on downstream signaling pathways.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The KRAS G12D mutation, in particular, is a significant driver of tumor progression in pancreatic, colorectal, and non-small cell lung cancers.[1][2] The development of therapies that can selectively target this mutant has been a long-standing challenge in oncology. This compound emerges as a novel therapeutic agent that leverages the PROTAC technology to specifically eliminate the KRAS G12D protein.[1][3] This guide provides a comprehensive overview of the molecular mechanisms that govern its selectivity and potency.
Data Presentation
The selectivity and potency of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Parameter | Cell Line | KRAS Mutant | Value | Reference |
| DC50 | AsPC-1 | G12D | 37 nM | [4][5] |
| IC50 (p-ERK) | AsPC-1 | G12D | 15 nM (24h) | [4] |
| IC50 (Proliferation) | AsPC-1 | G12D | 23 nM (6 days) | [4] |
| IC50 (Proliferation) | PK-59 | G12D | Potent Inhibition | [4] |
| IC50 (Proliferation) | HPAC | G12D | Potent Inhibition | [4] |
| IC50 (Proliferation) | GP2d | G12D | Potent Inhibition | [4] |
| IC50 (Proliferation) | GP5d | G12D | Potent Inhibition | [4] |
| IC50 (Proliferation) | A375 | WT | > 10 µM | [4] |
| IC50 (Proliferation) | HT-29 | WT | > 10 µM | [4] |
| IC50 (Proliferation) | - | G12V | > 10 µM | [4] |
| IC50 (Proliferation) | - | G12C | > 10 µM | [4] |
| IC50 (Proliferation) | - | G13D | > 10 µM | [4] |
Table 2: Binary and Ternary Complex Binding Affinities (Surface Plasmon Resonance)
| Binding Interaction | Analyte | K D (nM) | Reference |
| Binary | ASP3082 to KRAS(G12D) | 14 | [6] |
| Binary | ASP3082 to VCB Complex | - | [6] |
| Ternary | ASP3082 with KRAS(G12D) and VCB | 14 | [6] |
Molecular Mechanism of Selectivity
The remarkable selectivity of this compound for KRAS G12D is rooted in the specific molecular interactions within the drug-induced ternary complex.
Structural Basis of Interaction
The crystal structure of the KRAS(G12D)/ASP3082/VHL-ElonginC-ElonginB (VCB) ternary complex (PDB: 9L6F) reveals the precise interactions that drive selectivity.[3][7] A key interaction is the formation of a salt bridge between a bridged amine on the this compound molecule and the aspartic acid residue at position 12 of the mutant KRAS protein.[8] This interaction is specific to the G12D mutation, as other common mutations at this position (e.g., G12V, G12C) do not present a carboxylate group for this ionic bond.
Furthermore, the linker of this compound is optimized to facilitate favorable protein-protein interactions between KRAS G12D and VHL, stabilizing the ternary complex and promoting efficient ubiquitination. The VHL-binding moiety of this compound engages the VHL E3 ligase, bringing it into close proximity with the KRAS G12D protein.
Signaling Pathway Perturbation
This compound-mediated degradation of KRAS G12D leads to the suppression of downstream oncogenic signaling pathways.
KRAS Signaling Pathway and this compound's Point of Intervention
Caption: KRAS signaling pathway and the mechanism of action of this compound.
Impact on Downstream Effectors
Immunoblot analyses have demonstrated that treatment of KRAS G12D-mutant cancer cells, such as AsPC-1, with this compound leads to a significant and sustained reduction in the phosphorylation of key downstream effectors, including ERK (p-ERK), AKT (p-AKT), and S6 ribosomal protein (p-S6).[4][9] This indicates that the degradation of KRAS G12D effectively abrogates the aberrant signaling that drives tumor cell proliferation and survival.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In-Cell ELISA for KRAS G12D Degradation
This assay quantifies the degradation of KRAS G12D protein in a cellular context.
-
Cell Seeding: Seed AsPC-1 cells in 384-well plates at a density of 2 x 10^4 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO as a vehicle control for 24 hours.
-
Cell Lysis and Fixation: Lyse and fix the cells according to the In-Cell ELISA kit manufacturer's protocol.
-
Antibody Incubation: Incubate the wells with a primary antibody specific for KRAS G12D, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Signal Detection: Add a chemiluminescent or fluorescent substrate and measure the signal using a plate reader.
-
Data Normalization: Normalize the KRAS G12D signal to a housekeeping protein (e.g., β-actin) to account for variations in cell number. The percentage of degradation is calculated relative to the DMSO-treated control.[6][10]
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding kinetics and affinity of this compound to KRAS G12D and the VCB complex.
-
Chip Preparation: Immobilize purified, biotinylated KRAS G12D protein onto a streptavidin-coated sensor chip.
-
Analyte Injection: Inject a series of concentrations of this compound (the analyte) over the sensor chip surface in a multi-cycle or single-cycle kinetic format.
-
Association and Dissociation Monitoring: Monitor the change in resonance units (RU) in real-time to measure the association (ka) and dissociation (kd) rates.
-
Ternary Complex Analysis: To measure the ternary complex affinity, inject the VCB complex followed by this compound over the immobilized KRAS G12D.
-
Data Analysis: Fit the sensorgram data to a 1:1 binding model to calculate the equilibrium dissociation constant (KD = kd/ka).[3][11]
Immunoblotting for Signaling Pathway Analysis
This technique is used to assess the phosphorylation status of downstream effector proteins.
-
Cell Treatment and Lysis: Treat KRAS G12D-mutant cells with various concentrations of this compound for the desired time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK, ERK, p-AKT, AKT, p-S6, S6, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.[3]
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating a KRAS G12D degrader like this compound.
Caption: A generalized experimental workflow for the development of a KRAS G12D degrader.
Conclusion
This compound represents a significant advancement in the targeted therapy of KRAS G12D-mutated cancers. Its selectivity is intricately defined by the specific molecular interactions within the KRAS(G12D)/ASP3082/VHL ternary complex, most notably the salt bridge with the mutant aspartate residue. By inducing the degradation of the oncogenic driver protein, this compound effectively shuts down downstream signaling pathways, leading to potent anti-proliferative effects. The methodologies and data presented in this guide provide a comprehensive framework for understanding and evaluating this novel class of therapeutics. Ongoing clinical investigations will further delineate the therapeutic potential of this compound in patients with KRAS G12D-driven malignancies.[2][12]
References
- 1. Discovery of KRAS(G12D) selective degrader ASP3082 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kraskickers.org [kraskickers.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTAC KRAS G12D degrader | CAS 2821793-99-9 | Buy PROTAC degrader from Supplier InvivoChem [invivochem.com]
- 6. Discovery of KRAS(G12D) selective degrader ASP3082 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Structure-Based Design of ASP3082, a Potent and Selective PROTAC Degrader of KRAS(G12D) [bldpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. astellas.com [astellas.com]
Methodological & Application
Setidegrasib: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setidegrasib (also known as ASP3082) is a potent and selective degrader of KRAS G12D, one of the most common oncogenic mutations.[1][2] It functions as a proteolysis-targeting chimera (PROTAC), a novel therapeutic modality designed to eliminate specific proteins from the cell.[2][3] This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound.
This compound is a heterobifunctional molecule composed of a ligand that binds to the KRAS G12D protein, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] By simultaneously binding to both KRAS G12D and VHL, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of KRAS G12D and its subsequent degradation by the proteasome.[4][5] This targeted degradation effectively removes the oncogenic driver protein, leading to the suppression of downstream signaling pathways and inhibition of cancer cell growth.[2]
Mechanism of Action: KRAS G12D Degradation
This compound induces the selective degradation of the KRAS G12D mutant protein. Its mechanism of action as a PROTAC is a multi-step process within the cell.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various KRAS G12D mutant cell lines.
Table 1: Degradation and Inhibitory Potency of this compound
| Parameter | Cell Line | Value | Assay Duration |
| DC₅₀ (Degradation) | - | 37 nM | - |
| IC₅₀ (ERK Phosphorylation) | AsPC-1 | 15 nM | 24 hours |
| IC₅₀ (Anchorage-Independent Growth) | AsPC-1 | 23 nM | 6 days |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.[2]
Table 2: Anti-proliferative Activity of this compound in 3D Cell Culture
| Cell Line | Cancer Type | KRAS Mutation | IC₅₀ (3D Assay) | Assay Duration |
| PK-59 | Pancreatic | G12D | Potent Inhibition | 6 days |
| HPAC | Pancreatic | G12D | Potent Inhibition | 6 days |
| GP2d | Colorectal | G12D | Potent Inhibition | 6 days |
| GP5d | Colorectal | G12D | Potent Inhibition | 6 days |
| A375 | Melanoma | WT | > 10 µM | 6 days |
| HT-29 | Colorectal | WT | > 10 µM | 6 days |
| Various | - | G12V, G12C, G13D | > 10 µM | 6 days |
Data indicates high selectivity for KRAS G12D mutant cells.[2]
Experimental Protocols
Herein are detailed protocols for key in vitro assays to evaluate the activity of this compound.
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
KRAS G12D mutant and wild-type cell lines
-
Complete cell culture medium
-
This compound
-
Opaque-walled 96-well or 384-well plates suitable for cell culture
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled multiwell plate at a density that ensures logarithmic growth during the experiment (e.g., 1,000-5,000 cells/well for a 96-well plate).
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.[3]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Add the desired concentrations of this compound to the experimental wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 6 days).[2]
-
-
Assay Execution:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[6]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a luminometer.
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized data against the logarithm of the this compound concentration and calculate the IC₅₀ value using a suitable software.
-
Protocol 2: Western Blot for Protein Degradation and Signaling Pathway Analysis
This protocol is used to assess the degradation of KRAS G12D and the phosphorylation status of downstream effectors like ERK, AKT, and S6.
Materials:
-
KRAS G12D mutant cell lines (e.g., AsPC-1)
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-KRAS G12D, anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT, anti-p-S6, anti-total S6, and a loading control like beta-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 30-300 nM) for different time points (e.g., 6, 24, 48, 72 hours).[2]
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the protein of interest to the loading control. For phosphorylated proteins, normalize to the total protein level.
-
Protocol 3: Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay measures the ability of cells to grow in a semisolid medium, a hallmark of cellular transformation.
Materials:
-
KRAS G12D mutant cell lines (e.g., AsPC-1)
-
Complete cell culture medium
-
This compound
-
Agar (DNA grade)
-
6-well plates
Procedure:
-
Prepare Agar Layers:
-
Base Layer: Prepare a 0.6% agar solution in complete medium. Pipette 2 ml into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Layer: Prepare a 0.3% agar solution in complete medium.
-
-
Cell Seeding and Treatment:
-
Trypsinize and count cells.
-
Resuspend the cells in the 0.3% agar solution at a density of approximately 5,000-10,000 cells per well.
-
Incorporate the desired concentrations of this compound or vehicle control into the top agar layer containing the cells.
-
Carefully layer 1.5 ml of the cell-agar suspension on top of the solidified base layer.
-
-
Incubation and Feeding:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks.
-
Feed the cells twice a week by adding 200 µl of complete medium containing the respective concentrations of this compound on top of the agar.
-
-
Colony Staining and Counting:
-
After 2-3 weeks, stain the colonies with a solution like 0.005% Crystal Violet for at least 1 hour.
-
Wash the wells gently with PBS.
-
Count the number of colonies in each well using a microscope.
-
Analyze the data by comparing the number and size of colonies in this compound-treated wells to the vehicle control.
-
References
- 1. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 3. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. protocols.io [protocols.io]
- 6. promega.com [promega.com]
Application Notes and Protocols for Measuring Setidegrasib Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setidegrasib (also known as ASP3082) is a potent and selective degrader of KRAS protein with a G12D mutation.[1][2] As a proteolysis-targeting chimera (PROTAC), this compound functions by inducing the selective degradation of the KRAS G12D protein.[1][2] It achieves this by forming a ternary complex between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the mutant KRAS protein, leading to the ubiquitination and subsequent proteasomal degradation of KRAS G12D.[2] This targeted degradation inhibits downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[1]
These application notes provide detailed protocols for key cell-based assays to measure the activity of this compound, enabling researchers to assess its efficacy and mechanism of action in relevant cancer cell models.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the reported in vitro activity of this compound in various KRAS G12D mutant cancer cell lines.
Table 1: Degradation and Phosphorylation Inhibition Activity of this compound
| Cell Line | Cancer Type | Parameter | Value (nM) | Treatment Time |
| AsPC-1 | Pancreatic | DC50 (KRAS G12D Degradation) | 37 | 24 hours[1] |
| AsPC-1 | Pancreatic | IC50 (p-ERK Inhibition) | 15 | 24 hours |
Table 2: Anti-proliferative and Anchorage-Independent Growth Inhibition by this compound
| Cell Line | Cancer Type | Assay | IC50 (nM) | Treatment Time |
| AsPC-1 | Pancreatic | Anchorage-Independent Growth | 23 | 6 days |
| PK-59 | Pancreatic | 3D Cell Proliferation (CellTiter-Glo) | <10 | 6 days |
| HPAC | Pancreatic | 3D Cell Proliferation (CellTiter-Glo) | <10 | 6 days |
| GP2d | Colorectal | 3D Cell Proliferation (CellTiter-Glo) | <10 | 6 days |
| GP5d | Colorectal | 3D Cell Proliferation (CellTiter-Glo) | <10 | 6 days |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the PROTAC mechanism of this compound in mediating the degradation of KRAS G12D.
Caption: Mechanism of this compound-induced KRAS G12D degradation.
Experimental Workflow: Measuring this compound Activity
This diagram outlines the general workflow for assessing the cellular activity of this compound.
Caption: General workflow for evaluating this compound's cellular effects.
Experimental Protocols
1. Western Blot for KRAS G12D Degradation and Downstream Signaling
This protocol is designed to assess the degradation of KRAS G12D and the phosphorylation status of its downstream effectors, ERK and AKT.
Materials:
-
KRAS G12D mutant cell lines (e.g., AsPC-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG-132, optional)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-KRAS G12D
-
Anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Anti-total-ERK1/2
-
Anti-phospho-AKT (Ser473)
-
Anti-total-AKT
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed KRAS G12D mutant cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) or DMSO as a vehicle control. For proteasome-mediated degradation confirmation, pre-treat cells with a proteasome inhibitor like MG-132 (10 µM) for 1 hour before adding this compound.[3]
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 24, or 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the levels of KRAS G12D and phosphorylated proteins to the total protein levels and the loading control.
2. 3D Cell Viability Assay (CellTiter-Glo® 3D)
This assay measures cell viability in a 3D culture model by quantifying ATP, an indicator of metabolically active cells.[4][5]
Materials:
-
KRAS G12D mutant cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
Opaque-walled 96-well plates suitable for luminescence readings
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Spheroid Formation: Seed cells in ultra-low attachment round-bottom 96-well plates to allow for the formation of 3D spheroids. The seeding density will need to be optimized for each cell line.
-
Treatment: After spheroid formation (typically 3-4 days), treat the spheroids with a serial dilution of this compound or DMSO.
-
Incubation: Incubate the plates for an extended period, for example, 6 days, to assess the long-term effect on cell viability.
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6]
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.[6]
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[6]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[6]
-
-
Measurement: Record the luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells and determine the IC50 value by fitting the data to a dose-response curve.
3. Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation, and is a stringent method for evaluating anti-cancer drug efficacy.[7][8]
Materials:
-
KRAS G12D mutant cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
Agarose (low melting point)
-
6-well plates
Procedure:
-
Bottom Agar Layer:
-
Prepare a 0.6-0.8% agarose solution in complete medium.
-
Aliquot this solution into the bottom of 6-well plates and allow it to solidify at room temperature.
-
-
Top Agar Layer with Cells:
-
Prepare a 0.3-0.4% agarose solution in complete medium and cool it to 37-40°C.
-
Trypsinize and count the cells. Resuspend the cells in the warm top agar solution at a low density (e.g., 5,000 - 10,000 cells per well).
-
Immediately overlay the cell-agar suspension onto the solidified bottom agar layer.
-
-
Treatment: Once the top layer has solidified, add complete medium containing the desired concentrations of this compound or DMSO to each well.
-
Incubation and Feeding:
-
Incubate the plates at 37°C in a humidified incubator for 2-4 weeks.
-
Replenish the medium with fresh drug-containing medium every 3-4 days.
-
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies with a solution like crystal violet or MTT.
-
Count the number of colonies in each well using a microscope or a colony counter.
-
-
Analysis: Calculate the percentage of colony formation inhibition relative to the DMSO-treated control and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC KRAS G12D degrader | CAS 2821793-99-9 | Buy PROTAC degrader from Supplier InvivoChem [invivochem.com]
- 3. Discovery of KRAS(G12D) selective degrader ASP3082 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. 2.4. Anchorage-Independent Colony Formation (Soft Agar Assay) [bio-protocol.org]
Application Notes and Protocols for Detecting KRAS G12D Degradation by Setidegrasib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection and quantification of KRAS G12D protein degradation induced by Setidegrasib (also known as ASP-3082) using Western blot analysis. This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the KRAS G12D mutant protein, a key driver in various cancers.[1][2][3] This protocol is optimized for use with the AsPC-1 pancreatic cancer cell line, which endogenously expresses the KRAS G12D mutation.[1][2] Included are comprehensive step-by-step instructions for cell culture and treatment, protein extraction, quantification, and immunodetection. Additionally, this document presents quantitative data on this compound's efficacy and diagrams illustrating the experimental workflow and the underlying biological pathways.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein with a glycine to aspartic acid mutation at codon 12 (G12D) is a frequently occurring oncogenic driver. This mutation renders the KRAS protein constitutively active, leading to the uncontrolled activation of downstream signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and tumorigenesis.
This compound is an investigational PROTAC that offers a novel therapeutic strategy by hijacking the cell's natural protein disposal system to eliminate the KRAS G12D protein.[3][4] It is a heterobifunctional molecule that simultaneously binds to the KRAS G12D protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of KRAS G12D, marking it for degradation by the proteasome. Western blotting is a fundamental technique to demonstrate and quantify this targeted protein degradation.
Data Presentation
The following tables summarize the quantitative effects of this compound on KRAS G12D degradation.
Table 1: In Vitro Degradation of KRAS G12D in AsPC-1 Cells
| Parameter | Value | Reference |
| DC₅₀ (24 h) | 37 nM | [1][2] |
DC₅₀ represents the concentration of this compound required to induce 50% degradation of KRAS G12D protein in AsPC-1 cells after 24 hours of treatment.
Table 2: In Vivo Degradation of KRAS G12D in a Xenograft Model
| Treatment Group | 24 hours | 144 hours (6 days) | Reference |
| This compound (10 mg/kg, single i.v. dose) | 82% degradation | 35% degradation | [5] |
| This compound (30 mg/kg, single i.v. dose) | 93% degradation | 63% degradation | [5] |
This data demonstrates the dose-dependent and sustained in vivo degradation of KRAS G12D protein in a tumor xenograft model following a single intravenous administration of this compound.[5]
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess the degradation of KRAS G12D in AsPC-1 cells treated with this compound.
Materials and Reagents
-
Cell Line: AsPC-1 (pancreatic adenocarcinoma, KRAS G12D positive)
-
Compound: this compound (ASP-3082)
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: Bicinchoninic acid (BCA) protein assay kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-20%), running buffer, loading buffer
-
Membrane: Polyvinylidene difluoride (PVDF) or nitrocellulose membrane
-
Transfer Buffer: Standard transfer buffer (e.g., Towbin buffer)
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-KRAS G12D mutant specific antibody
-
Mouse anti-β-Actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Step-by-Step Protocol
1. Cell Culture and Treatment
- Culture AsPC-1 cells in a humidified incubator at 37°C with 5% CO₂.
- Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
- Prepare a stock solution of this compound in DMSO.
- Treat the cells with varying concentrations of this compound (e.g., 0, 30, 100, 300 nM) for different time points (e.g., 6, 24, 48, 72 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
2. Protein Extraction (Cell Lysis)
- After treatment, place the 6-well plates on ice.
- Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
- Add 100-150 µL of ice-cold lysis buffer (RIPA with inhibitors) to each well.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysates on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
3. Protein Quantification
- Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
- Based on the concentrations, normalize the samples with lysis buffer to ensure equal protein loading for the Western blot.
4. SDS-PAGE and Protein Transfer
- Prepare protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.
- Run the gel electrophoresis until adequate separation of proteins is achieved.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
- Incubate the membrane with the primary antibody against KRAS G12D (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.
- The next day, wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Analysis
- Prepare the ECL detection reagent according to the manufacturer's protocol.
- Incubate the membrane with the ECL reagent for the recommended time.
- Capture the chemiluminescent signal using an imaging system.
- To ensure equal protein loading, strip the membrane and re-probe with a primary antibody against a loading control protein (e.g., β-Actin or GAPDH), followed by the appropriate secondary antibody and detection.
- Quantify the band intensities using densitometry software. Normalize the KRAS G12D band intensity to the corresponding loading control band intensity. Calculate the percentage of KRAS G12D degradation relative to the vehicle-treated control.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: KRAS G12D signaling and this compound's mechanism of action.
Experimental Workflow
Caption: Western blot workflow for KRAS G12D degradation analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (ASP-3082) | KRAS G12D PROTAC降解剂 | MCE [medchemexpress.cn]
- 3. This compound | PROTAC KRAS G12D degrader | CAS 2821793-99-9 | Buy PROTAC degrader from Supplier InvivoChem [invivochem.com]
- 4. A pan-KRAS degrader for the treatment of KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of KRAS(G12D) selective degrader ASP3082 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Setidegrasib in KRAS G12D Mutant Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Setidegrasib, a potent and selective KRAS G12D degrader, with the KRAS G12D mutant pancreatic cancer cell lines AsPC-1 and Panc-1.
Introduction
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic ductal adenocarcinoma.[1] this compound (also known as ASP-3082) is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of the KRAS G12D mutant protein.[2][3] It functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the KRAS G12D protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This targeted degradation inhibits downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in KRAS G12D mutant cell lines.
| Parameter | Cell Line | Value | Assay Conditions | Reference |
| DC₅₀ | AsPC-1 | 37 nM | Not Specified | [4] |
| IC₅₀ (p-ERK Inhibition) | AsPC-1 | 15 nM | 24 hours | |
| IC₅₀ (Anchorage-Independent Growth) | AsPC-1 | 23 nM | 6 days | |
| Effective Concentration (KRAS G12D Degradation) | AsPC-1 | 30-300 nM | 6-72 hours | |
| Effective Concentration (p-ERK, p-AKT, p-S6 Suppression) | AsPC-1 | 30-300 nM | 6-72 hours |
Signaling Pathway
The KRAS G12D mutation leads to constitutive activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT/mTOR pathways, promoting uncontrolled cell growth and proliferation. This compound-mediated degradation of KRAS G12D protein effectively blocks these oncogenic signals.
Experimental Protocols
Cell Culture of AsPC-1 and Panc-1 Cell Lines
Materials:
-
AsPC-1 (ATCC® CRL-1682™) or Panc-1 (ATCC® CRL-1469™) cells
-
For AsPC-1: RPMI-1640 Medium (ATCC® 30-2001™)
-
For Panc-1: Dulbecco's Modified Eagle's Medium (DMEM) (ATCC® 30-2002™)
-
Fetal Bovine Serum (FBS) (ATCC® 30-2020™)
-
Penicillin-Streptomycin (P/S) solution
-
0.05% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Cell culture incubator (37°C, 5% CO₂)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing the base medium with 10% FBS and 1% P/S.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet and seed into new flasks at a recommended seeding density of 2 x 10⁴ cells/cm².[5][6][7]
Cell Viability Assay (CellTiter-Glo®)
This protocol is to determine the effect of this compound on the viability of AsPC-1 and Panc-1 cells.
References
- 1. The Extracellular Niche and Tumor Microenvironment Enhance KRAS Inhibitor Efficacy in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 3. ch.promega.com [ch.promega.com]
- 4. KRAS-specific antibody binds to KRAS protein inside colorectal adenocarcinoma cells and inhibits its localization to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ebiohippo.com [ebiohippo.com]
- 6. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]
- 7. AsPC-1 Cells [cytion.com]
Application Notes and Protocols for Setidegrasib Administration in Mouse Xenograft Models
These application notes provide a comprehensive guide for researchers utilizing Setidegrasib (also known as ASP-3082) in preclinical mouse xenograft models of cancer. The protocols are designed for professionals in drug development and cancer research, offering detailed methodologies for in vivo studies.
Introduction to this compound
This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of KRAS G12D mutant protein.[1][2] It functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the KRAS G12D protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This targeted degradation of the oncoprotein inhibits downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.[3][4][5] In preclinical studies, this compound has demonstrated significant anti-tumor activity in various xenograft models harboring the KRAS G12D mutation.[2][3][6]
Quantitative Data Summary
The following tables summarize the reported in vivo efficacy of this compound across different mouse xenograft models.
Table 1: this compound In Vivo Activity in Various Xenograft Models
| Cancer Type | Cell Line / Model | Mouse Strain | Dosage (mg/kg) | Dosing Schedule | Treatment Duration | Outcome |
| Pancreatic Cancer | PK-59 | Balb/c nu/nu | 0.3, 1, 3, 10, 30 | Once or twice weekly, i.v. | 14-22 days | Dose-dependent tumor growth inhibition.[3][6] |
| Pancreatic Cancer | PK-59 | Not Specified | Not Specified | Two i.v. administrations | Not Specified | 98% tumor growth inhibition.[1] |
| Pancreatic Cancer | AsPC-1 | Balb/c nu/nu | 30 | Twice weekly, i.v. | Not Specified | Tumor regression.[2] |
| Pancreatic Cancer | AsPC-1 | Balb/c nu/nu | 0.3, 1, 3, 10, 30 | Once or twice weekly, i.v. | 14-22 days | Dose-dependent tumor growth inhibition.[3][6] |
| Pancreatic Cancer | HPAC | Balb/c nu/nu | Not Specified | Not Specified | Not Specified | Tumor growth inhibition.[6] |
| Pancreatic Cancer | PK-1 | Balb/c nu/nu | Not Specified | Not Specified | Not Specified | Tumor growth inhibition.[2] |
| Pancreatic Cancer | KP-4 | Balb/c nu/nu | Not Specified | Not Specified | Not Specified | Tumor growth inhibition.[2] |
| Colorectal Cancer | GP2d | Balb/c nu/nu | 30 | Twice weekly, i.v. | Not Specified | Tumor regression.[2] |
| Colorectal Cancer | GP2d | Balb/c nu/nu | 0.3, 1, 3, 10, 30 | Once or twice weekly, i.v. | 14-22 days | Dose-dependent tumor growth inhibition.[3][6] |
| Colorectal Cancer | GP5d | Balb/c nu/nu | Not Specified | Not Specified | Not Specified | Tumor growth inhibition.[2] |
| NSCLC PDX | LXFA 1125 | Balb/c nu/nu | 0.3, 1, 3, 10, 30 | Once or twice weekly, i.v. | 14-22 days | Tumor growth inhibition.[3][6] |
| Melanoma (KRAS WT) | A375 | Balb/c nu/nu | Not Specified | Not Specified | Not Specified | No significant tumor growth inhibition.[6] |
| Colorectal (KRAS WT) | HT-29 | Balb/c nu/nu | Not Specified | Not Specified | Not Specified | No significant tumor growth inhibition.[6] |
Experimental Protocols
Cell Line Maintenance
-
Cell Lines: KRAS G12D mutant cell lines (e.g., AsPC-1, PK-59, GP2d) and KRAS wild-type cell lines (e.g., A375, HT-29) for control studies.
-
Culture Medium: Use the recommended medium for each cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability: Ensure cell viability is >95% by trypan blue exclusion before in vivo implantation.
Animal Models
-
Species: Immunocompromised mice, such as athymic nude (Balb/c nu/nu) or NOD/SCID mice, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before experimental procedures.
-
Housing: House mice in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All animal procedures should be performed in accordance with institutional guidelines (IACUC).
Xenograft Implantation
-
Cell Preparation: Harvest cells during their exponential growth phase. Resuspend the cells in sterile phosphate-buffered saline (PBS) or a 1:1 mixture of PBS and Matrigel.
-
Cell Concentration: Adjust the cell suspension to a final concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL.
-
Injection: Subcutaneously inject 100-200 µL of the cell suspension (containing 1-10 million cells) into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers 2-3 times per week. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 .
-
Treatment Initiation: Initiate treatment when tumors reach a palpable size, typically around 100-200 mm³. Randomize mice into treatment and control groups.
This compound Formulation and Administration
Formulation for Intravenous (i.v.) Injection:
-
Prepare a stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
For the final injection solution, use a vehicle composition of DMSO:PEG300:Tween 80:Saline in a ratio of 10:40:5:45 .[1]
-
To prepare 1 mL of the final formulation, mix 100 µL of the this compound DMSO stock, 400 µL of PEG300, and 50 µL of Tween 80. Mix thoroughly until a clear solution is formed.
-
Add 450 µL of saline to the mixture and mix again.
-
The final concentration of this compound should be calculated based on the desired dosage and the injection volume (typically 100 µL per 20g mouse).
Administration:
-
Route: Administer this compound via intravenous (i.v.) injection.
-
Dosage: Dosages ranging from 0.3 to 30 mg/kg have been reported to be effective.[3][6]
-
Schedule: Administer once or twice weekly for the duration of the study (e.g., 14-22 days).[3][6]
-
Control Group: The vehicle control group should receive the same formulation without this compound.
Monitoring and Endpoints
-
Tumor Growth: Continue to measure tumor volume 2-3 times per week.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[6]
-
Clinical Observations: Observe the mice daily for any signs of distress or toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or as defined by the institutional animal care and use committee (IACUC) protocol.
-
Tissue Collection: At the end of the study, tumors and other relevant tissues can be collected for pharmacodynamic and histological analysis.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in KRAS G12D-mutated cancer cells.
Experimental Workflow
Caption: Experimental workflow for this compound efficacy studies in mouse xenograft models.
References
- 1. This compound | PROTAC KRAS G12D degrader | CAS 2821793-99-9 | Buy PROTAC degrader from Supplier InvivoChem [invivochem.com]
- 2. Discovery of KRAS(G12D) selective degrader ASP3082 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (ASP-3082) | KRAS G12D PROTAC降解剂 | MCE [medchemexpress.cn]
Application Notes and Protocols: In Vivo Efficacy of Setidegrasib in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setidegrasib (also known as ASP-3082) is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of KRAS protein with the G12D mutation, a key driver in a significant portion of pancreatic cancers.[1][2] This document provides a detailed overview of the in vivo efficacy of this compound in preclinical pancreatic cancer models, including comprehensive experimental protocols and data summaries to guide further research and development.
Mechanism of Action
This compound functions as a KRAS G12D degrader. It is a heterobifunctional molecule that simultaneously binds to the KRAS G12D mutant protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of KRAS G12D, marking it for degradation by the proteasome. The degradation of oncogenic KRAS G12D leads to the suppression of downstream signaling pathways, including the MAPK (p-ERK) and PI3K/AKT/mTOR (p-AKT, p-S6) pathways, thereby inhibiting tumor cell proliferation and survival.[1]
Caption: this compound-mediated degradation of KRAS G12D and downstream signaling.
In Vivo Efficacy Data
This compound has demonstrated significant anti-tumor activity in various KRAS G12D-mutated pancreatic cancer xenograft models. A summary of the key in vivo efficacy data is presented below.
Table 1: Summary of In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models
| Pancreatic Cancer Model | Host Mouse Strain | This compound Dose & Schedule | Outcome | Reference |
| PK-59 (Subcutaneous Xenograft) | Balb/c nu/nu | 10 and 30 mg/kg, single i.v. | Dose-dependent KRAS G12D degradation in tumors. | [3] |
| PK-59 (Subcutaneous Xenograft) | Balb/c nu/nu | 0.3-30 mg/kg, i.v., once weekly for 21 days | Dose-dependent tumor growth inhibition; tumor regression at 10 and 30 mg/kg. | [4] |
| PK-59 (Subcutaneous Xenograft) | Not Specified | Two intravenous administrations (dose not specified) | 98% tumor growth inhibition. | [5] |
| AsPC-1 (Subcutaneous Xenograft) | Balb/c nu/nu | 30 mg/kg, i.v., once or twice weekly for 14 days | Once weekly: Almost complete tumor growth inhibition. Twice weekly: Tumor regression. | [3][4] |
Table 2: In Vitro Activity of this compound in AsPC-1 Pancreatic Cancer Cells
| Assay | IC50 Value | Incubation Time | Reference |
| ERK Phosphorylation | 15 nM | 24 hours | [1] |
| Anchorage-Independent Cell Growth | 23 nM | 6 days | [1] |
| Cell Proliferation | 19 nM | Not Specified | [3] |
Experimental Protocols
The following protocols provide a general framework for conducting in vivo efficacy studies of this compound in pancreatic cancer xenograft models.
Cell Line Derived Xenograft (CDX) Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using the AsPC-1 or PK-59 human pancreatic cancer cell lines.
Materials:
-
AsPC-1 or PK-59 human pancreatic cancer cells (ATCC or other validated source)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, but recommended for some cell lines)
-
6-8 week old female athymic nude (nu/nu) or NOD/SCID mice
-
Syringes and needles (27-30 gauge)
Protocol:
-
Cell Culture: Culture AsPC-1 or PK-59 cells in a 37°C, 5% CO2 incubator. Ensure cells are in the exponential growth phase and have a viability of >95% before injection.
-
Cell Preparation:
-
Wash the cells with sterile PBS.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Perform a cell count using a hemocytometer or automated cell counter. Adjust the cell concentration to 1 x 10^7 cells/mL.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of the mouse.[6]
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Palpate the injection site twice a week.
-
Once tumors are palpable, measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize the mice into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
This compound Formulation and Administration
Disclaimer: The specific formulation for this compound used in the published studies is not publicly available. The following is a general protocol for formulating a small molecule inhibitor for intravenous administration in mice. Optimization may be required.
Materials:
-
This compound (ASP-3082)
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water). The vehicle should be sterile-filtered.
-
Sterile vials and syringes
Protocol:
-
Formulation:
-
On the day of dosing, weigh the required amount of this compound.
-
Dissolve the this compound in the vehicle to the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse receiving 200 µL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Intravenous (i.v.) Administration:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Disinfect the tail with an alcohol wipe.
-
Inject the formulated this compound solution slowly into a lateral tail vein using an insulin syringe with a 29-30 gauge needle.
-
The injection volume is typically 100-200 µL per 20g mouse.
-
In Vivo Efficacy and Pharmacodynamic Analysis
Caption: Workflow for in vivo efficacy studies of this compound.
Protocol:
-
Treatment:
-
Administer this compound or vehicle to the respective groups according to the predetermined dose and schedule (e.g., once or twice weekly).
-
-
Efficacy Monitoring:
-
Continue to measure tumor volumes and mouse body weights 2-3 times per week throughout the study. Body weight is a key indicator of treatment toxicity.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the vehicle group reach a predetermined maximum size, or after a specific treatment duration (e.g., 14-22 days).
-
-
Tumor Collection and Pharmacodynamic (PD) Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis, and another portion fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
-
Western Blot for KRAS G12D and Downstream Signaling:
-
Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against KRAS G12D, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Immunohistochemistry (IHC):
-
Process the formalin-fixed tumor tissue and embed in paraffin.
-
Cut thin sections (4-5 µm) and mount them on slides.
-
Perform antigen retrieval and block endogenous peroxidase activity.
-
Incubate the sections with primary antibodies for biomarkers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Use a suitable detection system and counterstain with hematoxylin.
-
Analyze the stained slides under a microscope.
-
Conclusion
The preclinical data strongly support the in vivo efficacy of this compound in KRAS G12D-mutated pancreatic cancer models. The provided protocols offer a foundation for researchers to further investigate the therapeutic potential of this novel KRAS G12D degrader. Careful consideration of the experimental design, including the choice of model, dosing regimen, and pharmacodynamic endpoints, will be crucial for the successful translation of these findings.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. This compound (ASP-3082) | KRAS G12D PROTAC降解剂 | MCE [medchemexpress.cn]
- 3. KRAS Mutation and Epithelial-Macrophage Interplay in Pancreatic Neoplastic Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of KRAS(G12D) selective degrader ASP3082 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Setidegrasib DC50 and IC50 Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setidegrasib (also known as ASP3082) is a potent and selective degrader of KRAS G12D, a common oncogenic driver mutation in various cancers.[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the proximity of the KRAS G12D protein to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the KRAS G12D protein.[4] This application note provides detailed protocols for determining the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) of this compound in cell-based assays.
The DC50 value represents the concentration of this compound required to degrade 50% of the target protein (KRAS G12D). The IC50 value, in the context of KRAS signaling, typically refers to the concentration of the compound that inhibits a downstream signaling event by 50%. A common and relevant readout for KRAS pathway inhibition is the phosphorylation of Extracellular Signal-Regulated Kinase (ERK).[3]
Signaling Pathway and Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the KRAS G12D protein, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase. By bringing KRAS G12D and VHL into close proximity, this compound facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the KRAS G12D protein. Polyubiquitination marks the protein for recognition and degradation by the 26S proteasome. The degradation of KRAS G12D leads to the downregulation of downstream signaling pathways, such as the MAPK/ERK pathway, thereby inhibiting tumor cell proliferation and survival.
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound based on publicly available information.
Table 1: DC50 Value of this compound
| Compound | Target Protein | Cell Line | Assay Type | DC50 (nM) | Reference |
| This compound (ASP3082) | KRAS G12D | Not specified | Biochemical Assay | 37 | [2][3] |
Table 2: IC50 Values of this compound
| Compound | Measured Effect | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound (ASP3082) | ERK phosphorylation inhibition | AsPC-1 | Western Blot | 15 | [2] |
| This compound (ASP3082) | Anchorage-independent cell growth | AsPC-1 | Soft Agar Assay | 23 | [2] |
Experimental Protocols
Protocol 1: Determination of this compound DC50 by Western Blot
This protocol describes the determination of the DC50 value of this compound by measuring the degradation of endogenous KRAS G12D protein in AsPC-1 cells using Western blotting.
Caption: Workflow for DC50 determination by Western blot.
Materials:
-
Cell Line: AsPC-1 (human pancreatic cancer, KRAS G12D mutant)
-
Reagents:
-
This compound (ASP3082)
-
DMEM/RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Tris-Glycine SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-KRAS G12D specific antibody (e.g., Cell Signaling Technology #14429)
-
Mouse or rabbit anti-β-actin or anti-GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
SDS-PAGE and Western blot apparatus
-
Chemiluminescence imaging system
-
Microplate reader for BCA assay
-
Procedure:
-
Cell Culture: Culture AsPC-1 cells in the recommended medium until they reach 70-80% confluency.
-
Cell Seeding: Seed AsPC-1 cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of lysis.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Treat the cells with the different concentrations of this compound for a fixed time point (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a Tris-Glycine SDS-PAGE gel and run the gel to separate the proteins by size.
-
Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against KRAS G12D and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities for KRAS G12D and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the KRAS G12D band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of KRAS G12D remaining for each this compound concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of KRAS G12D remaining against the log-transformed concentration of this compound.
-
Determine the DC50 value by fitting the data to a four-parameter logistic curve using software such as GraphPad Prism.
-
Protocol 2: Determination of this compound IC50 for ERK Phosphorylation by In-Cell Western™ Assay
This protocol describes a higher-throughput method to determine the IC50 of this compound for the inhibition of ERK phosphorylation in AsPC-1 cells.
Caption: Workflow for IC50 determination by In-Cell Western.
Materials:
-
Cell Line: AsPC-1
-
Reagents:
-
This compound (ASP3082)
-
96-well clear bottom black plates
-
Formaldehyde (or other suitable fixative)
-
Triton X-100 (for permeabilization)
-
Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer)
-
Primary antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology #4370)
-
Mouse anti-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology #4696)
-
-
Fluorescently labeled secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse)
-
-
Equipment:
-
Cell culture incubator
-
Infrared imaging system (e.g., LI-COR Odyssey)
-
Procedure:
-
Cell Seeding: Seed AsPC-1 cells in a 96-well plate and allow them to adhere and grow to the desired confluency.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Fixation and Permeabilization:
-
Remove the treatment medium and fix the cells with formaldehyde for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with Triton X-100 in PBS for 20 minutes.
-
-
Blocking: Wash the cells with PBS and add blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies against phospho-ERK and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS containing Tween-20 and incubate with a cocktail of the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Imaging: Wash the cells and scan the plate using an infrared imaging system to detect the signal from both secondary antibodies.
-
Data Analysis:
-
Quantify the fluorescence intensity for both phospho-ERK and total ERK in each well.
-
Normalize the phospho-ERK signal to the total ERK signal for each well.
-
Calculate the percentage of ERK phosphorylation for each this compound concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of ERK phosphorylation against the log-transformed concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.
-
The protocols outlined in this application note provide robust and reproducible methods for determining the DC50 and IC50 values of this compound. The Western blot protocol is a standard method for directly assessing protein degradation, while the In-Cell Western™ assay offers a higher-throughput alternative for measuring the inhibition of downstream signaling. These assays are crucial for the preclinical characterization of this compound and other PROTAC degraders, providing valuable insights into their potency and mechanism of action.
References
Application Notes and Protocols for Cell Viability Assays Following Setidegrasib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell viability assays, specifically the CellTiter-Glo® Luminescent Cell Viability Assay, for evaluating the efficacy of Setidegrasib (also known as ASP-3082), a potent and selective KRAS G12D degrader.
Introduction to this compound
This compound is a first-in-class small molecule that functions as a proteolysis-targeting chimera (PROTAC). It selectively induces the degradation of the KRAS G12D mutant protein by recruiting it to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation.[1] This targeted degradation of the oncogenic KRAS G12D protein inhibits downstream signaling pathways, including the MAPK (p-ERK) and PI3K/AKT/mTOR (p-AKT, p-S6) pathways, which are critical for tumor cell proliferation and survival.[2][3]
Principle of the CellTiter-Glo® Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for determining the number of viable cells in culture. The assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells. The assay reagent contains a thermostable luciferase (Ultra-Glo™ Recombinant Luciferase) and its substrate, luciferin. In the presence of ATP, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a stable "glow-type" luminescent signal that is directly proportional to the number of viable cells.
Data Presentation: Efficacy of this compound on Cancer Cell Lines
The following tables summarize the in vitro efficacy of this compound on various cancer cell lines as determined by the CellTener-Glo® 3D assay and other relevant assays.
Table 1: this compound (ASP-3082) IC50 Values for Growth Inhibition in KRAS G12D-Mutated Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC50 (nM) |
| PK-59 | Pancreatic | 3.6 - 29 |
| HPAC | Pancreatic | 3.6 - 29 |
| GP2d | Colorectal | 3.6 - 29 |
| GP5d | Colorectal | 3.6 - 29 |
| AsPC-1 | Pancreatic | 19[3][4] |
Table 2: Comparative Activity of this compound on KRAS Wild-Type and Other Mutant Cell Lines [2]
| Cell Line | KRAS Status | IC50 (µM) |
| A375 | Wild-Type | > 10 |
| HT-29 | Wild-Type | > 10 |
| Various | G12V, G12C, G13D | > 10 |
Table 3: Additional In Vitro Activity of this compound (ASP-3082)
| Parameter | Cell Line | IC50 / DC50 (nM) |
| pERK Inhibition | AsPC-1 | 15[2] |
| Anchorage-Independent Growth | AsPC-1 | 23[2] |
| KRAS G12D Protein Degradation (DC50) | Not specified | 37[2] |
| KRAS G12D Protein Degradation (DC50) | Not specified | 23[4] |
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 96-well plate format but can be scaled for other plate types.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (ASP-3082)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a final volume of 100 µL per well in an opaque-walled 96-well plate at a predetermined optimal density.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include vehicle control wells (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and Substrate at room temperature.
-
Reconstitute the CellTiter-Glo® Substrate with the CellTiter-Glo® Buffer to form the CellTiter-Glo® Reagent. Mix gently by inverting to avoid foaming.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.
-
Place the plate on a plate shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all experimental wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized luminescence values against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced KRAS G12D degradation and pathway inhibition.
Experimental Workflow for CellTiter-Glo® Assay
Caption: Step-by-step workflow for the CellTiter-Glo® cell viability assay.
References
- 1. This compound | PROTAC KRAS G12D degrader | CAS 2821793-99-9 | Buy PROTAC degrader from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of KRAS(G12D) selective degrader ASP3082 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASP-3082, a PROTAC that selectively degrades KRAS G12D protein, shows potent in vivo antitumor efficacy | BioWorld [bioworld.com]
Application Notes and Protocols for Setidegrasib Target Engagement using TR-FRET and NanoBRET Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the target engagement of Setidegrasib, a PROTAC (Proteolysis Targeting Chimera) designed to degrade the KRAS G12D mutant protein, using two powerful assay technologies: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and NanoBioluminescence Resonance Energy Transfer (NanoBRET).
Introduction to this compound and Target Engagement Assays
This compound is a heterobifunctional molecule that simultaneously binds to the KRAS G12D protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of KRAS G12D.[1][2] Measuring the direct interaction of this compound with its target (target engagement) and the formation of the ternary complex (KRAS G12D-Setidegrasib-E3 ligase) are crucial for understanding its mechanism of action and optimizing its therapeutic potential.
TR-FRET and NanoBRET are highly sensitive, homogeneous (no-wash) assay formats ideal for studying molecular interactions in a high-throughput format.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore to a suitable acceptor fluorophore when they are in close proximity.[3][4] This technology is well-suited for biochemical assays to characterize the formation of the ternary complex.
-
NanoBRET (NanoBioluminescence Resonance Energy Transfer) utilizes a highly sensitive NanoLuc® luciferase as the energy donor and a fluorescent tracer as the acceptor.[5][6][7] This assay is performed in live cells, providing a more physiologically relevant assessment of target engagement, cellular permeability, and affinity.[5][6][7][8]
Signaling Pathway of KRAS G12D
The diagram below illustrates the canonical KRAS signaling pathway, which is constitutively activated by the G12D mutation, leading to downstream signaling through pathways like RAF-MEK-ERK, promoting cell proliferation and survival. This compound induces the degradation of KRAS G12D, thereby inhibiting these downstream oncogenic signals.
Caption: KRAS G12D signaling pathway and this compound's mechanism of action.
TR-FRET Assay for Ternary Complex Formation
This biochemical assay quantitatively measures the formation of the KRAS G12D-Setidegrasib-E3 ligase ternary complex.
Experimental Workflow: TR-FRET Assay
Caption: Workflow for the TR-FRET ternary complex formation assay.
Protocol: TR-FRET Ternary Complex Formation Assay
Materials:
-
Recombinant GST-tagged KRAS G12D protein
-
Recombinant His-tagged E3 Ligase (e.g., VHL)
-
Terbium (Tb)-labeled anti-GST antibody (Donor)
-
Alexa Fluor 488 (AF488)-labeled anti-His antibody (Acceptor)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT)
-
384-well low-volume, non-binding surface microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of this compound in assay buffer to create a range of concentrations for the dose-response curve.
-
Prepare Protein Mix: Prepare a master mix of GST-KRAS G12D and His-VHL in assay buffer.
-
Prepare Antibody Mix: Prepare a master mix of Tb-anti-GST and AF488-anti-His antibodies in assay buffer.
-
Assay Assembly:
-
Add 5 µL of the this compound dilutions to the wells of the 384-well plate.
-
Add 5 µL of the Protein Mix to each well.
-
Add 10 µL of the Antibody Mix to each well.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of approximately 340 nm and emission wavelengths for both the terbium donor and the AF488 acceptor.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound required for half-maximal ternary complex formation.
-
Representative Data: TR-FRET Ternary Complex Formation
| Compound | Target | E3 Ligase | EC50 (nM) |
| This compound | KRAS G12D | VHL | 50 |
| Negative Control | KRAS G12D | VHL | >10,000 |
Note: The EC50 value is representative and should be determined experimentally.
NanoBRET Assay for Intracellular Target Engagement
This cell-based assay measures the binding of this compound to KRAS G12D within living cells.
Experimental Workflow: NanoBRET Assay
References
- 1. aurorabiolabs.com [aurorabiolabs.com]
- 2. RAS がん遺伝子| RAS パスウェイ 創薬 | RAS パスウェイ解析 [promega.jp]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aurorabiolabs.com [aurorabiolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. selvita.com [selvita.com]
- 8. NanoBRET® TE Intracellular RAS Assay [promega.jp]
Troubleshooting & Optimization
Troubleshooting Setidegrasib insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Setidegrasib. The information is designed to address common challenges, particularly those related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ASP3082 or KRAS G12D inhibitor 17) is a potent and selective PROTAC (Proteolysis Targeting Chimera) KRAS G12D degrader.[1][2][3][4] It functions by inducing the degradation of the KRAS G12D mutant protein.[1][2][3][4] this compound is comprised of a ligand that binds to the KRAS G12D protein, a linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the KRAS G12D protein. By degrading the oncogenic KRAS G12D protein, this compound inhibits downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[2][3][4][5]
Q2: What are the known solubility properties of this compound?
This compound is a hydrophobic molecule with limited aqueous solubility.[6] Its solubility is significantly higher in organic solvents like Dimethyl Sulfoxide (DMSO).
Q3: How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C and protected from light.[1][7] Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also with protection from light.[4] It is important to avoid repeated freeze-thaw cycles of stock solutions.[4]
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
Researchers may encounter precipitation or insolubility when preparing aqueous solutions of this compound for in vitro or in vivo experiments. This guide provides a systematic approach to troubleshoot these issues.
Problem: Precipitate forms when diluting my DMSO stock solution of this compound into an aqueous buffer.
This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to address this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.
-
Optimize the Solvent System: For in vivo studies, co-solvents and surfactants are often necessary. A commonly used formulation involves a multi-step dilution process.[7]
-
Utilize Solubilizing Agents: For in vitro experiments, the addition of a small percentage of a non-ionic surfactant like Tween 80 or the use of cyclodextrins can help maintain solubility.[6][8]
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate, but this may not provide a long-term stable solution.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | ~100-125 mg/mL (89.50 - 112 mM) | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[1][4] |
| Aqueous Buffer | Low (exact value not specified) | Prone to precipitation when diluted from organic stock solutions. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (2.24 mM) | A clear solution can be achieved with this formulation for in vivo use.[7][9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume based on the molecular weight of 1117.30 g/mol ).
-
If necessary, gently warm the solution and/or use an ultrasonic bath to ensure complete dissolution.[4]
-
Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.[4]
-
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
This protocol is adapted from a common formulation for poorly soluble compounds.[7][9]
-
Materials: this compound DMSO stock solution (e.g., 25 mg/mL), PEG300, Tween-80, sterile saline (0.9% NaCl).
-
Procedure (to prepare 1 mL of formulation):
-
Start with 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL. Mix thoroughly.
-
The final concentration of this compound in this formulation will be 2.5 mg/mL.
-
Mandatory Visualizations
References
- 1. This compound | PROTAC KRAS G12D degrader | CAS 2821793-99-9 | Buy PROTAC degrader from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 6. Factors affecting solubilization of a poorly soluble novel tubulin-binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound (ASP-3082) | KRAS G12D PROTAC降解剂 | MCE [medchemexpress.cn]
Optimizing Setidegrasib Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Setidegrasib (also known as ASP3082) for in vitro experiments. This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of KRAS G12D, a common mutation in various cancers. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key performance data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule that acts as a KRAS G12D protein degrader.[1][2] It functions by forming a ternary complex with the KRAS G12D mutant protein and an E3 ubiquitin ligase, specifically Von Hippel-Lindau (VHL).[1][3] This proximity induces the ubiquitination of KRAS G12D, marking it for degradation by the proteasome.[3] The degradation of oncogenic KRAS G12D leads to the suppression of downstream signaling pathways, such as the MAPK (p-ERK) and PI3K/AKT (p-AKT, p-S6) pathways, thereby inhibiting cancer cell proliferation and survival.[1][2]
Q2: What is the difference between DC50 and IC50 for this compound?
A2: It is crucial to distinguish between DC50 and IC50 when working with PROTAC degraders like this compound.
-
DC50 (Degradation Concentration 50): This is the concentration of this compound required to degrade 50% of the target protein (KRAS G12D). It is a direct measure of the compound's degradation efficiency.
-
IC50 (Inhibitory Concentration 50): This is the concentration of this compound that inhibits a specific biological process by 50%. For this compound, this is often measured in terms of inhibition of cell proliferation (e.g., via CellTiter-Glo assay) or inhibition of downstream signaling (e.g., p-ERK levels).[1][4]
Q3: What is a typical starting concentration range for in vitro experiments with this compound?
A3: Based on published data, a good starting point for determining the optimal concentration of this compound is to perform a dose-response curve ranging from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM). In the AsPC-1 pancreatic cancer cell line, this compound has a DC50 of 37 nM for KRAS G12D degradation and an IC50 of 23 nM for inhibiting anchorage-independent growth.[1] For inhibition of ERK phosphorylation, the IC50 is even lower, at 15 nM in the same cell line.[1]
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. For in vitro experiments, the DMSO stock is further diluted in cell culture medium to the desired final concentrations. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the in vitro activity of this compound in various KRAS G12D mutant cancer cell lines.
Table 1: this compound Degradation and Inhibitory Concentrations
| Cell Line | Cancer Type | Parameter | Value (nM) |
| AsPC-1 | Pancreatic | DC50 (KRAS G12D Degradation) | 37[1][2] |
| AsPC-1 | Pancreatic | IC50 (ERK Phosphorylation) | 15[1] |
| AsPC-1 | Pancreatic | IC50 (Anchorage-Independent Growth) | 23[1] |
| AsPC-1 | Pancreatic | IC50 (Cell Viability) | 19[4] |
| PK-59 | Pancreatic | IC50 (3D Cell Proliferation) | 3.6 - 29[5] |
| HPAC | Pancreatic | IC50 (3D Cell Proliferation) | 3.6 - 29[5] |
| GP2d | Colorectal | IC50 (3D Cell Proliferation) | 3.6 - 29[5] |
| GP5d | Colorectal | IC50 (3D Cell Proliferation) | 3.6 - 29[5] |
Table 2: this compound Selectivity Profile
| Cell Line | KRAS Status | Assay Type | IC50 |
| A375 | Wild-Type | 3D Cell Proliferation | > 10 µM[1] |
| HT-29 | Wild-Type | 3D Cell Proliferation | > 10 µM[1] |
| - | G12V, G12C, G13D mutants | 3D Cell Proliferation | Weak activity[1] |
Experimental Protocols
Western Blot for KRAS G12D Degradation
This protocol outlines the steps to assess the degradation of KRAS G12D in response to this compound treatment.
Materials:
-
KRAS G12D mutant cell line (e.g., AsPC-1)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-KRAS, anti-p-ERK, anti-p-AKT, anti-p-S6, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 30, 100, 300 nM) for the desired duration (e.g., 6, 24, 48, 72 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the KRAS G12D signal to the loading control.
Cell Viability Assay (CellTiter-Glo®)
This protocol describes how to measure the effect of this compound on cell viability.
Materials:
-
KRAS G12D mutant cell line
-
This compound
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Treatment: Allow cells to attach overnight, then treat with a serial dilution of this compound. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 6 days for proliferation assays).[1]
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated cells (set as 100% viability) and plot the results to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak KRAS G12D degradation | 1. Suboptimal this compound concentration. 2. Insufficient treatment time. 3. Low expression of VHL E3 ligase in the cell line. 4. Issues with Western blot protocol. | 1. Perform a dose-response experiment with a wider concentration range. 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). 3. Verify VHL expression in your cell line via Western blot or qPCR. 4. Optimize antibody concentrations and ensure proper transfer. |
| "Hook Effect" observed (decreased degradation at high concentrations) | Formation of binary complexes (this compound-KRAS or this compound-VHL) instead of the productive ternary complex. | This is a known phenomenon for PROTACs. Ensure your dose-response curve extends to higher concentrations to identify the optimal degradation window. For downstream functional assays, use concentrations at or near the DC50. |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Pipetting errors during treatment or assay. 3. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension before seeding and mix well. 2. Use calibrated pipettes and be consistent with technique. 3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| No effect on cell viability despite protein degradation | 1. The cell line may not be solely dependent on KRAS G12D signaling for survival. 2. Insufficient duration of treatment for a phenotypic effect to manifest. | 1. Confirm the oncogenic addiction of your cell line to KRAS G12D. 2. Extend the treatment duration for the viability assay (e.g., up to 6 days). |
| Compound precipitation in culture medium | Poor solubility of this compound at the tested concentration. | Ensure the final DMSO concentration is low. If precipitation is observed, consider preparing fresh dilutions and vortexing thoroughly before adding to the cells. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PROTAC KRAS G12D degrader | CAS 2821793-99-9 | Buy PROTAC degrader from Supplier InvivoChem [invivochem.com]
- 4. ASP-3082, a PROTAC that selectively degrades KRAS G12D protein, shows potent in vivo antitumor efficacy | BioWorld [bioworld.com]
- 5. Discovery of KRAS(G12D) selective degrader ASP3082 - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the hook effect in Setidegrasib dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Setidegrasib, a PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade the KRAS G12D mutant protein. A key focus of this guide is to address the potential for a "hook effect" in dose-response experiments, a phenomenon characteristic of PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as ASP3082) is an investigational PROTAC. It is a heterobifunctional molecule with two key binding domains: one that specifically recognizes the KRAS G12D mutant protein and another that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By bringing KRAS G12D and VHL into close proximity, this compound facilitates the ubiquitination of KRAS G12D, marking it for degradation by the cell's proteasome.[1][2] This targeted degradation leads to the suppression of downstream signaling pathways, such as the MAPK (p-ERK) and PI3K/Akt/mTOR (p-AKT, p-S6) pathways, which are often hyperactivated in KRAS G12D-driven cancers.[1]
Q2: What is the "hook effect" in the context of this compound?
A2: The hook effect, sometimes referred to as the "prozone effect" in the context of PROTACs, is a phenomenon where the efficacy of this compound (i.e., the extent of KRAS G12D degradation) decreases at very high concentrations.[3][4] This results in a bell-shaped or inverted U-shaped dose-response curve, where optimal degradation is observed at an intermediate concentration, with reduced activity at both low and high concentrations.[3][5][6]
Q3: What causes the hook effect with PROTACs like this compound?
A3: The hook effect with PROTACs is due to the formation of non-productive binary complexes at high concentrations.[3][4][7] For this compound to be effective, it must form a "ternary complex" consisting of KRAS G12D, this compound, and the VHL E3 ligase. However, at excessive concentrations, this compound molecules are more likely to independently bind to either KRAS G12D or VHL, forming binary complexes (this compound-KRAS G12D or this compound-VHL). These binary complexes compete with and hinder the formation of the productive ternary complex, leading to a reduction in KRAS G12D degradation.[3][4][7]
Q4: At what concentration range might I expect to see a hook effect with this compound?
A4: The exact concentration at which the hook effect occurs can vary depending on the cell line, experimental conditions (e.g., incubation time, cell density), and the specific assay being used. Generally, for many PROTACs, this effect can start to become apparent at concentrations significantly above the DC50 (the concentration at which 50% of the target protein is degraded). It is advisable to test a broad range of concentrations, for instance, from low nanomolar to high micromolar, to fully characterize the dose-response profile and identify the optimal concentration for degradation.[6]
Q5: How does the hook effect impact the interpretation of my experimental results?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reduced KRAS G12D degradation at high this compound concentrations (Hook Effect). | Formation of non-productive binary complexes is outcompeting the formation of the productive ternary complex. | 1. Expand Dose Range: Test a wider range of this compound concentrations, including several lower concentrations, to identify the optimal concentration for degradation. A typical range might be from 0.1 nM to 10 µM. 2. Reduce Incubation Time: Shorter incubation times may favor the formation of the ternary complex before binary complexes can accumulate to inhibitory levels. 3. Optimize Cell Density: Ensure consistent and optimal cell seeding density, as this can influence intracellular drug concentrations and protein levels. |
| High variability in dose-response data. | Inconsistent cell health, passage number, or seeding density. Pipetting errors, especially at low concentrations. Assay-specific issues (e.g., edge effects in plates). | 1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure they are healthy and evenly seeded. 2. Careful Serial Dilutions: Prepare fresh serial dilutions of this compound for each experiment. 3. Plate Layout: Randomize sample placement on plates to minimize edge effects. Include appropriate vehicle controls (e.g., DMSO). |
| No KRAS G12D degradation observed at any concentration. | The cell line does not express the KRAS G12D mutation. The cell line has low expression of the VHL E3 ligase. The this compound compound has degraded. The detection antibody is not specific or sensitive enough. | 1. Verify Cell Line: Confirm the KRAS G12D mutation status of your cell line via sequencing. 2. Check VHL Expression: Assess VHL protein levels in your cell line by Western blot. 3. Compound Integrity: Use a fresh aliquot of this compound and verify its concentration. 4. Antibody Validation: Validate the specificity and sensitivity of your KRAS G12D and loading control antibodies. |
| Unexpected cell toxicity at high concentrations. | Off-target effects of this compound. High concentrations of the vehicle (e.g., DMSO). | 1. Assess Viability: Run a parallel cell viability assay (e.g., CellTiter-Glo) to distinguish between targeted degradation and general toxicity. 2. Control for Vehicle: Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound Illustrating the Hook Effect
| This compound Concentration (nM) | % KRAS G12D Remaining (Normalized to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 85 | 4.5 |
| 10 | 55 | 3.8 |
| 50 | 15 | 2.1 |
| 100 | 25 | 3.0 |
| 500 | 40 | 4.1 |
| 1000 | 60 | 5.5 |
| 5000 | 75 | 6.2 |
Note: This is a hypothetical dataset provided for illustrative purposes. Optimal degradation is observed at 50 nM, with a decrease in degradation at higher concentrations, demonstrating the hook effect.
Table 2: In Vitro Activity of this compound in KRAS G12D Mutant Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| AsPC-1 (Pancreatic) | In-Cell ELISA | DC50 (Degradation) | 37 nM | [1] |
| AsPC-1 (Pancreatic) | In-Cell ELISA | IC50 (p-ERK Inhibition) | 15 nM | [1] |
| AsPC-1 (Pancreatic) | CellTiter-Glo (3D) | IC50 (Proliferation, 6 days) | 23 nM | [1] |
| HPAC (Pancreatic) | CellTiter-Glo (3D) | Potent Inhibition | - | [1] |
| PK-59 (Pancreatic) | CellTiter-Glo (3D) | Potent Inhibition | - | [1] |
Experimental Protocols
1. Western Blot for KRAS G12D Degradation
-
Objective: To quantify the levels of KRAS G12D protein following treatment with this compound.
-
Methodology:
-
Cell Seeding: Plate KRAS G12D mutant cells (e.g., AsPC-1) in 6-well plates and allow them to adhere overnight. Aim for 70-80% confluency at the time of harvesting.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 50, 100, 500, 1000, 5000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for KRAS G12D overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the KRAS G12D signal to the loading control.
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To assess the effect of this compound-induced KRAS G12D degradation on cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Seed KRAS G12D mutant cells in a 96-well white-walled plate at a predetermined optimal density.
-
Treatment: The following day, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 6 days).[1]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle-treated wells and plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound, a PROTAC that induces the degradation of KRAS G12D.
Caption: The logical basis of the hook effect observed with high concentrations of PROTACs.
Caption: A workflow for troubleshooting unexpected dose-response curves in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC KRAS G12D degrader | CAS 2821793-99-9 | Buy PROTAC degrader from Supplier InvivoChem [invivochem.com]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. youtube.com [youtube.com]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Setidegrasib Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for Setidegrasib, a PROTAC (Proteolysis-Targeting Chimera) designed to selectively degrade the KRAS G12D mutant protein. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on strategies to minimize and troubleshoot potential off-target effects during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule that simultaneously binds to the KRAS G12D protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of KRAS G12D, marking it for degradation by the proteasome.[1] The degradation of KRAS G12D leads to the suppression of downstream signaling pathways, such as the MAPK (p-ERK) and PI3K/AKT/mTOR (p-AKT, p-S6) pathways, thereby inhibiting the growth of KRAS G12D-mutant cancer cells.[1]
Q2: How selective is this compound for KRAS G12D?
A2: this compound has been shown to be highly selective for the KRAS G12D mutant. In preclinical studies, it demonstrated potent degradation of KRAS G12D with a DC50 (concentration for 50% of maximal degradation) of 37 nM.[1] It showed weak activity (IC50 > 10 µM) against wild-type KRAS (KRAS WT) and other common KRAS mutants like G12V, G12C, and G13D.[1]
Q3: What are the potential sources of off-target effects for a PROTAC like this compound?
A3: Potential off-target effects for PROTACs can arise from several sources:
-
Off-target binding of the KRAS G12D ligand: The warhead of the PROTAC may have some affinity for other proteins with similar binding pockets.
-
Off-target binding of the E3 ligase ligand: The VHL ligand component could interact with other proteins.
-
Formation of unintended ternary complexes: The PROTAC could induce the degradation of proteins other than KRAS G12D by bringing them into proximity with the E3 ligase.
-
"Off-tissue" effects: Even if selective for the target, degradation in healthy tissues where the target protein is also expressed could lead to toxicity.[2]
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound, with a focus on identifying and mitigating off-target effects.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Cell Phenotype or Toxicity at Low Concentrations | Off-target protein degradation is occurring. | 1. Confirm On-Target Activity: Verify KRAS G12D degradation via Western Blot. 2. Perform Global Proteomics: Use mass spectrometry-based proteomics to identify unintended degraded proteins. 3. Assess Off-Target Binding: Use Cellular Thermal Shift Assay (CETSA) or NanoBRET assays to identify off-target binders. |
| Lack of Efficacy Despite Confirmed KRAS G12D Degradation | 1. A compensatory signaling pathway is activated. 2. The observed phenotype is independent of KRAS G12D in the specific cell model. | 1. Phospho-proteomics/Kinase Activity Profiling: Analyze changes in signaling pathways post-treatment. 2. Validate Cell Model Dependence: Use a KRAS G12D knockout or knockdown model as a control. |
| Inconsistent Degradation Potency (DC50) Across Different Cell Lines | 1. Varying expression levels of VHL E3 ligase. 2. Differences in cellular permeability of this compound. | 1. Quantify VHL Expression: Use Western Blot or qPCR to compare VHL levels across cell lines. 2. Assess Permeability: Use a NanoBRET target engagement assay in both intact and permeabilized cells to determine an availability index.[3] |
| "Hook Effect" Observed (Reduced Degradation at High Concentrations) | Formation of binary complexes (this compound-KRAS G12D or this compound-VHL) prevents the formation of the productive ternary complex.[4] | Titrate this compound over a wide concentration range to identify the optimal concentration for degradation and avoid the hook effect region in functional assays. |
Data Presentation: Assessing Off-Target Effects
While specific off-target screening data for this compound is not publicly available, the following tables illustrate how such data would be presented.
Table 1: Illustrative Kinome Scan Data for a PROTAC
This table shows hypothetical data from a kinome scan, where a compound is screened against a panel of kinases. The results are presented as the percentage of remaining kinase activity at a given compound concentration. Low percentages indicate potential off-target inhibition.
| Kinase Target | % Activity Remaining (at 1 µM) |
| KRAS G12D (On-Target) | <10% |
| ABL1 | 95% |
| AKT1 | 88% |
| AURKA | 92% |
| Hypothetical Off-Target 1 | 45% |
| Hypothetical Off-Target 2 | 60% |
| ... (400+ other kinases) | >85% |
Table 2: Illustrative Proteomics Data for Off-Target Degradation
This table presents hypothetical data from a mass spectrometry-based proteomics experiment to identify proteins that are unintentionally degraded upon treatment with this compound.
| Protein | Fold Change (this compound vs. Vehicle) | p-value | Function |
| KRAS (On-Target) | -15.2 | <0.001 | Signal Transduction |
| Hypothetical Off-Target A | -5.8 | <0.01 | Cell Cycle Regulation |
| Hypothetical Off-Target B | -3.1 | <0.05 | Metabolism |
| Protein X | -1.2 | >0.05 | ... |
| Protein Y | +1.1 | >0.05 | ... |
Experimental Protocols
1. Kinase Selectivity Profiling (Biochemical Assay)
This protocol outlines a general procedure for screening this compound against a panel of kinases to assess its selectivity.
-
Objective: To determine the inhibitory activity of this compound against a broad range of kinases.
-
Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate, typically using a radiometric or luminescence-based assay. The effect of the test compound on this activity is then determined.
-
Methodology:
-
Assay Preparation: Prepare a reaction buffer containing a specific kinase, its substrate, and ATP.
-
Compound Addition: Add this compound at a fixed concentration (e.g., 1 µM) to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. Common methods include:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of this compound compared to the vehicle control.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform CETSA to confirm target engagement and identify off-target binding of this compound in a cellular environment.
-
Objective: To assess the binding of this compound to its target and potential off-targets in intact cells by measuring changes in protein thermal stability.
-
Principle: Ligand binding can stabilize a protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.
-
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (and potential off-targets) using Western Blot or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
3. NanoBRET™ Target Engagement Assay
This protocol provides a method for quantifying the binding of this compound to specific proteins in living cells.
-
Objective: To measure the apparent affinity of this compound for a target protein in intact cells.
-
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein of interest and a fluorescently labeled tracer that binds to the same protein. A test compound that competes with the tracer for binding will disrupt BRET in a dose-dependent manner.
-
Methodology:
-
Cell Transfection: Transfect cells with a vector expressing the protein of interest fused to NanoLuc® luciferase.
-
Tracer and Compound Addition: Add a specific fluorescent tracer for the target protein to the cells, followed by the addition of varying concentrations of this compound.
-
Incubation: Incubate the cells to allow for compound entry and binding competition.
-
Signal Detection: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of this compound to determine the IC50 value, which reflects the compound's affinity for the target in a cellular context.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomic, proteomic and single cell proteomic analysis of cancer cells treated with the KRASG12D inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Setidegrasib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Setidegrasib in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ASP3082) is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of KRAS G12D mutant protein.[1][2] It is a heterobifunctional molecule that consists of a ligand that binds to the KRAS G12D protein, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] By bringing the KRAS G12D protein into proximity with the VHL E3 ligase, this compound induces the ubiquitination and subsequent proteasomal degradation of the KRAS G12D protein, leading to the suppression of downstream signaling pathways such as the MAPK (p-ERK) and PI3K-AKT (p-AKT) pathways.[1][4][5]
Q2: My KRAS G12D mutant cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to this compound, and KRAS G12D inhibitors or PROTACs in general, can be broadly categorized into two types:
-
On-target resistance: This involves alterations to the direct target of the drug.
-
Secondary mutations in KRAS: New mutations in the KRAS G12D protein may prevent this compound from binding effectively.
-
KRAS G12D amplification: An increase in the copy number of the KRAS G12D gene can lead to higher levels of the protein, overwhelming the degradation capacity of this compound.[3][6]
-
-
Off-target resistance: This involves changes in other signaling pathways that bypass the need for KRAS G12D signaling.
-
Activation of bypass pathways: Upregulation of alternative signaling pathways, such as the PI3K-AKT-mTOR pathway or other receptor tyrosine kinases (RTKs), can promote cell survival and proliferation independently of KRAS G12D.[7]
-
Feedback reactivation: Inhibition of the KRAS pathway can sometimes lead to a feedback loop that reactivates upstream signaling molecules like EGFR.[6]
-
-
Resistance to the PROTAC machinery:
-
Alterations in the E3 ligase complex: Since this compound utilizes the VHL E3 ligase, mutations or downregulation of VHL or other essential components of the VHL E3 ligase complex can impair the degradation process and lead to resistance.[8]
-
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: To investigate the mechanism of resistance, a combination of the following approaches is recommended:
-
Genomic analysis: Perform DNA sequencing of the KRAS gene to identify any secondary mutations. Use techniques like quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to assess KRAS G12D gene amplification.
-
Proteomic analysis: Use Western blotting to assess the levels of total KRAS G12D, as well as the phosphorylation status of key downstream effectors like ERK (p-ERK) and AKT (p-AKT). An increase in total KRAS G12D may suggest amplification, while sustained p-ERK or p-AKT levels in the presence of this compound could indicate bypass pathway activation.
-
Functional assays: Utilize inhibitors of potential bypass pathways (e.g., PI3K inhibitors, mTOR inhibitors) in combination with this compound to see if sensitivity can be restored.
Troubleshooting Guides
Issue 1: Decreased Potency of this compound (Increased IC50/DC50)
Possible Causes and Solutions
| Possible Cause | Suggested Troubleshooting Step |
| Cell line instability or misidentification | Verify cell line identity via short tandem repeat (STR) profiling. Ensure you are using a low passage number of the cell line. |
| Degradation of this compound | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them correctly. Avoid repeated freeze-thaw cycles. |
| Development of on-target resistance | Sequence the KRAS gene to check for secondary mutations. Perform qPCR to assess KRAS G12D gene amplification. |
| Activation of bypass signaling pathways | Perform Western blot analysis for p-ERK, p-AKT, and other relevant pathway markers. Test combination therapies with inhibitors of suspected bypass pathways. |
| Impaired VHL E3 ligase function | Sequence the VHL gene to check for mutations. Perform Western blot to assess VHL protein levels. |
Issue 2: Incomplete Degradation of KRAS G12D Protein
Possible Causes and Solutions
| Possible Cause | Suggested Troubleshooting Step |
| Suboptimal concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for maximal degradation (Dmax). |
| Insufficient treatment duration | Conduct a time-course experiment to identify the optimal treatment duration for KRAS G12D degradation. |
| High levels of KRAS G12D expression | Quantify the basal level of KRAS G12D in your cell line. Higher expression may require higher concentrations or longer treatment times. |
| "Hook effect" with high PROTAC concentrations | Test a wider range of this compound concentrations, as very high concentrations can sometimes inhibit the formation of the ternary complex required for degradation. |
| Reduced VHL E3 ligase activity | Confirm VHL expression and the integrity of the VHL complex components via Western blot or other proteomic methods. |
Data Presentation
Summarize your quantitative data in tables for clear comparison. Below are template tables for presenting experimental results.
Table 1: this compound Potency in Sensitive vs. Resistant Cell Lines
| Cell Line | Condition | IC50 (nM) | DC50 (nM) | Fold Resistance (IC50) | Fold Resistance (DC50) |
| AsPC-1 | Sensitive | Value | Value | 1 | 1 |
| AsPC-1 | Resistant | Value | Value | Value | Value |
| PK-59 | Sensitive | Value | Value | 1 | 1 |
| PK-59 | Resistant | Value | Value | Value | Value |
Table 2: Downstream Signaling in Response to this compound
| Cell Line | Treatment | p-ERK/Total ERK (Fold Change) | p-AKT/Total AKT (Fold Change) |
| AsPC-1 Sensitive | Vehicle | 1.0 | 1.0 |
| AsPC-1 Sensitive | This compound (100 nM) | Value | Value |
| AsPC-1 Resistant | Vehicle | 1.0 | 1.0 |
| AsPC-1 Resistant | This compound (100 nM) | Value | Value |
Experimental Protocols
Protocol 1: Western Blotting for KRAS G12D Degradation and Downstream Signaling
-
Cell Lysis:
-
Plate cells and treat with this compound at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-KRAS G12D, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-VHL, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imager.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Treat the cells with the desired concentrations of this compound and incubate for 72 hours. Include a vehicle-only control.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
-
Visualizations
Caption: Mechanism of action of this compound, a KRAS G12D PROTAC degrader.
Caption: Simplified KRAS signaling pathway and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting resistance to this compound.
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. This compound | PROTAC KRAS G12D degrader | CAS 2821793-99-9 | Buy PROTAC degrader from Supplier InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the in vivo stability and delivery of Setidegrasib
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the in vivo stability and delivery of Setidegrasib, a PROTAC (Proteolysis Targeting Chimera) designed to degrade KRAS G12D protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as ASP3082) is a PROTAC that selectively induces the degradation of the KRAS G12D mutant protein.[1] It is a heterobifunctional molecule composed of a ligand that binds to the KRAS G12D protein, a linker, and a ligand that recruits an E3 ubiquitin ligase (specifically, the Von Hippel-Lindau E3 ligase).[2] This proximity induces the ubiquitination of the KRAS G12D protein, marking it for degradation by the proteasome.[3][4][5] This targeted protein degradation approach aims to eliminate the oncogenic driver protein from cancer cells.
Q2: What are the main challenges in the in vivo delivery of this compound?
A2: Like many PROTACs, this compound faces challenges related to its physicochemical properties. These molecules are often large and hydrophobic, leading to low aqueous solubility and poor cell permeability.[6][7][8] These factors can result in suboptimal pharmacokinetic profiles, including poor oral bioavailability and rapid clearance, which can limit its therapeutic efficacy in vivo.[6][9]
Q3: What formulation strategies can be used to improve the in vivo delivery of this compound?
A3: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs like this compound. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can improve its dissolution rate and create a supersaturated state in the gastrointestinal tract, enhancing absorption.[7]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of hydrophobic drugs in the gastrointestinal fluids.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and potentially offer targeted delivery.[8]
-
Co-solvents and Surfactants: Using a combination of solvents and surfactants can help to dissolve this compound for parenteral administration. Common examples for in vivo preclinical studies include mixtures of DMSO, PEG300, Tween 80, and saline or corn oil.[1][2]
Q4: What is the mechanism of action of this compound downstream of KRAS G12D degradation?
A4: By degrading the KRAS G12D protein, this compound effectively shuts down its downstream signaling pathways that are critical for cancer cell proliferation and survival. The primary pathways inhibited are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][10] Suppression of these pathways leads to decreased cell proliferation and can induce apoptosis in KRAS G12D-mutant cancer cells.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor in vivo efficacy despite good in vitro activity | 1. Low Bioavailability: The compound is not being absorbed effectively after oral administration or is rapidly cleared after parenteral administration. 2. Poor Solubility in Formulation: The compound is precipitating out of the vehicle before or after administration. 3. Metabolic Instability: The compound is being rapidly metabolized in vivo. | 1. Optimize Formulation: Explore different formulation strategies such as amorphous solid dispersions, lipid-based formulations, or nanoparticle encapsulation to improve solubility and absorption. For parenteral administration, ensure the formulation is stable and the compound remains in solution. 2. Check Formulation Stability: Visually inspect the formulation for any precipitation before and after preparation. Conduct short-term stability studies of the formulation. 3. Pharmacokinetic (PK) Studies: Conduct PK studies to determine the compound's half-life, clearance, and bioavailability. This will help to understand its in vivo fate. |
| High variability in animal studies | 1. Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. 2. Formulation Instability: The compound is not uniformly suspended or dissolved in the vehicle, leading to variable dosing. 3. Animal-to-Animal Variation: Biological differences between animals. | 1. Standardize Dosing Technique: Ensure all personnel are trained and use a consistent technique for administration. 2. Ensure Homogeneous Formulation: Thoroughly mix the formulation before each administration to ensure a uniform suspension or solution. Prepare fresh formulations as needed. 3. Increase Group Size: A larger number of animals per group can help to mitigate the effects of individual biological variation. |
| Precipitation of this compound during formulation preparation | 1. Low Solubility: The concentration of this compound exceeds its solubility in the chosen vehicle. 2. Incorrect Solvent Order: The order of adding co-solvents and other excipients can impact the final solubility. | 1. Reduce Concentration: Lower the concentration of this compound in the formulation. 2. Optimize Vehicle Composition: Experiment with different ratios of co-solvents (e.g., DMSO, PEG300) and surfactants (e.g., Tween 80). 3. Follow a Stepwise Dissolution Process: Typically, dissolve this compound in a small amount of a strong organic solvent like DMSO first, and then slowly add other co-solvents and aqueous components while mixing.[1][2] |
| Adverse events or toxicity in animals | 1. Vehicle Toxicity: The formulation vehicle itself may be causing toxicity at the administered volume. 2. Off-target Effects: this compound may have off-target activities at the tested doses. 3. High Cmax: A rapid absorption and high peak plasma concentration may lead to acute toxicity. | 1. Vehicle Toxicity Study: Administer the vehicle alone to a control group of animals to assess its tolerability. 2. Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). 3. Modify Formulation for Slower Release: For oral administration, consider formulations that provide a more sustained release to avoid high peak concentrations. |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation) | AsPC-1 (Pancreatic Cancer) | 37 nM | [1] |
| IC50 (ERK Phosphorylation) | AsPC-1 (Pancreatic Cancer) | 15 nM (24 h) | [1] |
| IC50 (Anchorage-Independent Growth) | AsPC-1 (Pancreatic Cancer) | 23 nM (6 days) | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| PK-59 Pancreatic Cancer Xenograft | 0.3-30 mg/kg, i.v., once/twice weekly | Dose-dependent anti-tumor activity | [1][11] |
| AsPC-1 Pancreatic Cancer Xenograft | 0.3-30 mg/kg, i.v., once/twice weekly | Tumor growth inhibition | [1][11] |
| GP2d Colorectal Cancer Xenograft | 0.3-30 mg/kg, i.v., once/twice weekly | Tumor growth inhibition | [1][11] |
Note: Specific pharmacokinetic parameters such as Cmax, Tmax, and half-life for this compound are not yet publicly available in detail. The provided in vivo data demonstrates efficacy but does not specify the exact tumor growth inhibition percentages for each dose.
Experimental Protocols
Protocol 1: Formulation of this compound for Intravenous (IV) Administration in Mice
This protocol is a general guideline and may require optimization based on the specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG300, sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 25 mg/mL. Gentle warming or sonication may be used to aid dissolution.[1]
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube. A common ratio is to have a final concentration of around 40% PEG300. Mix thoroughly by vortexing or pipetting until the solution is clear.[1]
-
Add Tween 80. A typical final concentration is around 5%. Mix well until the solution is homogeneous.[1]
-
Add sterile saline to reach the final desired volume. The final DMSO concentration should be kept low (typically ≤10%) to minimize toxicity. Mix the final formulation thoroughly.[1]
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
Administer the formulation to the animals immediately after preparation. It is recommended to prepare the formulation fresh for each dosing day.[1]
Example Final Formulation Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1]
Protocol 2: In Vivo Pharmacokinetic (PK) Study Design
Objective: To determine the pharmacokinetic profile of this compound after intravenous administration.
Animals:
-
Male BALB/c nude mice (or other appropriate strain), 6-8 weeks old.
Groups:
-
Group 1: this compound administered intravenously (e.g., via tail vein injection).
Procedure:
-
Acclimatize the animals for at least one week before the study.
-
Fast the animals overnight before dosing (with free access to water).
-
Prepare the this compound formulation as described in Protocol 1.
-
Administer a single intravenous dose of this compound to each animal.
-
Collect blood samples at predetermined time points. For example: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Blood can be collected via retro-orbital bleeding or another appropriate method into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples to obtain plasma. Centrifuge the blood samples and collect the supernatant (plasma).
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin). Key parameters include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Visualizations
Caption: this compound-mediated degradation of KRAS G12D and inhibition of downstream signaling.
Caption: A typical experimental workflow for in vivo evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC KRAS G12D degrader | CAS 2821793-99-9 | Buy PROTAC degrader from Supplier InvivoChem [invivochem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Early evaluation of opportunities in oral delivery of PROTACs to overcome their molecular challenges [ouci.dntb.gov.ua]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug delivery challenges and formulation aspects of proteolysis targeting chimera (PROTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Early evaluation of opportunities in oral delivery of PROTACs to overcome their molecular challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound (ASP-3082) | KRAS G12D PROTAC降解剂 | MCE [medchemexpress.cn]
Technical Support Center: Assessing Ternary Complex Formation with Setidegrasib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the ternary complex formation of Setidegrasib with its target protein KRAS G12D and the E3 ligase Von Hippel-Lindau (VHL). This compound, a Proteolysis Targeting Chimera (PROTAC), functions by inducing the proximity of KRAS G12D and VHL, leading to the ubiquitination and subsequent proteasomal degradation of the oncogenic KRAS G12D protein. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to navigate the challenges associated with this process.
Signaling Pathway and Mechanism of Action
This compound is designed to specifically bind to the KRAS G12D mutant protein and the VHL E3 ubiquitin ligase simultaneously, thereby forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to KRAS G12D, marking it for degradation by the proteasome. This targeted protein degradation approach is a promising therapeutic strategy for cancers driven by the KRAS G12D mutation.[1][2][3]
Caption: Mechanism of action of this compound.
Troubleshooting Guide
Successful assessment of ternary complex formation is crucial for understanding the efficacy of this compound. Below is a table summarizing common challenges, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no ternary complex formation signal | 1. Incorrect protein folding or activity: Recombinant KRAS G12D or VHL may be misfolded or inactive. 2. Suboptimal buffer conditions: pH, salt concentration, or detergents may not be conducive to complex formation. 3. Incorrect nucleotide state of KRAS G12D: KRAS proteins exist in GDP-bound (inactive) and GTP-bound (active) states. This compound's binding may be dependent on a specific nucleotide state.[4][5] 4. Degradation of this compound: The compound may be unstable in the assay buffer. | 1. Protein quality control: Verify protein integrity and activity using techniques like circular dichroism, thermal shift assays, or functional assays. 2. Buffer optimization: Perform a buffer screen to test different pH values (e.g., 6.5-8.0), salt concentrations (e.g., 50-200 mM NaCl), and non-denaturing detergents (e.g., Tween-20, CHAPS). 3. Nucleotide loading: Load KRAS G12D with a non-hydrolyzable GTP analog (e.g., GMP-PNP or GTPγS) or GDP to assess the impact on ternary complex formation.[6][7][8] 4. Compound stability assessment: Evaluate the stability of this compound under assay conditions using LC-MS. |
| High background signal | 1. Non-specific binding: Proteins or this compound may bind non-specifically to the assay plate or detection reagents. 2. Protein aggregation: High protein concentrations can lead to aggregation and artefactual signals. 3. Contaminated reagents: Buffers or protein stocks may be contaminated. | 1. Blocking agents: Include blocking agents like BSA or casein in the assay buffer. Optimize detergent concentrations. 2. Protein concentration titration: Determine the optimal protein concentrations that give a good signal-to-noise ratio without causing aggregation. 3. Use fresh, filtered reagents: Prepare fresh buffers and filter all protein stocks before use. |
| "Hook Effect" observed | Excess this compound concentration: At high concentrations, this compound can form binary complexes with KRAS G12D and VHL separately, preventing the formation of the ternary complex. | Titrate this compound over a wide concentration range: Perform a dose-response curve with a broad range of this compound concentrations to identify the optimal concentration for ternary complex formation and observe the characteristic bell-shaped curve of the hook effect. |
| Inconsistent results between assays | 1. Different assay principles: Biophysical assays (e.g., SPR, ITC) measure direct binding in a purified system, while cellular assays (e.g., NanoBRET) measure proximity in a more complex environment. 2. Variability in cellular context: Factors like endogenous protein levels, post-translational modifications, and cellular localization can influence ternary complex formation in cells. | 1. Understand assay limitations: Be aware of what each assay is measuring and interpret the results accordingly. Use orthogonal assays to validate findings. 2. Characterize the cellular system: Measure the endogenous levels of KRAS and VHL in the cell line being used. Consider the impact of cellular factors on the interpretation of results. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal nucleotide state of KRAS G12D for assessing ternary complex formation with this compound?
A1: The binding affinity of this compound to KRAS G12D may be dependent on its nucleotide-bound state (GTP or GDP). It is recommended to test ternary complex formation with KRAS G12D loaded with both a non-hydrolyzable GTP analog (e.g., GMP-PNP) and GDP to determine the preferred state for binding and complex formation.[4][5] Recent studies on other KRAS PROTACs have shown preferential binding to the GTP-loaded "on" state.[4]
Q2: How can I prepare nucleotide-loaded KRAS G12D?
A2: A common method involves incubating purified KRAS G12D with a molar excess of the desired nucleotide (e.g., GMP-PNP or GDP) in the presence of a chelating agent like EDTA to facilitate nucleotide exchange. This is followed by the addition of excess MgCl₂ to lock the nucleotide in the binding pocket. The unbound nucleotide is then removed by buffer exchange.[6][8]
Q3: What are the best orthogonal assays to confirm ternary complex formation?
A3: A combination of biophysical and cellular assays is recommended. For instance, you can use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with purified proteins to quantify the binding affinities and thermodynamics of the ternary complex. These findings can then be validated in a cellular context using proximity-based assays like NanoBRET or TR-FRET.
Q4: How can I investigate potential off-target effects or neosubstrate degradation by this compound?
A4: Mass spectrometry-based proteomics is a powerful tool for this. You can perform quantitative proteomics on cells treated with this compound to identify proteins that are downregulated. To distinguish between direct and indirect effects, you can use techniques like the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (thermal proteome profiling) to identify direct binders of this compound.[9] Additionally, ubiquitinomics can be used to identify proteins that are ubiquitinated in a this compound-dependent manner.[10]
Q5: What is the "hook effect" and how do I avoid it?
A5: The hook effect is a phenomenon observed in PROTAC-induced ternary complex assays where the signal for complex formation decreases at very high concentrations of the PROTAC. This is because the PROTAC saturates both the target protein and the E3 ligase, leading to the formation of binary complexes that cannot form a ternary complex. To avoid misinterpreting your data, it is crucial to perform a full dose-response curve over a wide range of this compound concentrations.
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This protocol provides a general framework for a TR-FRET assay to detect the formation of the this compound-KRAS G12D-VHL ternary complex.
Caption: TR-FRET experimental workflow.
Materials:
-
Purified recombinant GST-tagged KRAS G12D (pre-loaded with GMP-PNP or GDP)
-
Purified recombinant His-tagged VHL complex (VHL, Elongin B, Elongin C)
-
This compound
-
TR-FRET donor antibody (e.g., anti-GST antibody labeled with Terbium cryptate)
-
TR-FRET acceptor antibody (e.g., anti-His antibody labeled with d2)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume white plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add a fixed concentration of GST-KRAS G12D and His-VHL complex.
-
Add the this compound dilutions to the wells.
-
Incubate at room temperature for 60 minutes.
-
Add the TR-FRET donor and acceptor antibodies to the wells.
-
Incubate at room temperature for 60-120 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible reader, exciting at ~340 nm and measuring emission at ~620 nm (donor) and ~665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot against the this compound concentration.
AlphaLISA Assay for Ternary Complex Formation
This protocol outlines the use of AlphaLISA technology to quantify the this compound-induced ternary complex.
Caption: AlphaLISA experimental workflow.
Materials:
-
Purified recombinant biotinylated KRAS G12D (pre-loaded with GMP-PNP or GDP)
-
Purified recombinant FLAG-tagged VHL complex
-
This compound
-
Streptavidin-coated Donor beads
-
Anti-FLAG Acceptor beads
-
AlphaLISA assay buffer
-
384-well ProxiPlate
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well ProxiPlate, add a fixed concentration of biotinylated KRAS G12D and FLAG-VHL complex.
-
Add the this compound dilutions to the wells.
-
Incubate at room temperature for 60 minutes.
-
Add a mixture of Streptavidin-Donor beads and anti-FLAG Acceptor beads.
-
Incubate at room temperature for 60 minutes in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
Plot the AlphaLISA signal against the this compound concentration.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm that this compound binds to KRAS G12D in a cellular environment.
Caption: CETSA experimental workflow.
Materials:
-
KRAS G12D-mutant cell line
-
This compound
-
Cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Apparatus for Western blotting or ELISA
Procedure:
-
Culture KRAS G12D-mutant cells and treat with this compound or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble KRAS G12D in each sample by Western blot or ELISA.
-
Plot the percentage of soluble KRAS G12D against the temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC KRAS G12D degrader | CAS 2821793-99-9 | Buy PROTAC degrader from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural impact of GTP binding on downstream KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fully automated procedure for the parallel, multidimensional purification and nucleotide loading of the human GTPases KRas, Rac1 and RalB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. biorxiv.org [biorxiv.org]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Setidegrasib-Induced KRAS G12D Degradation: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, rigorously validating the targeted degradation of KRAS G12D by molecules like Setidegrasib (ASP-3082) is paramount. This guide provides a comparative overview of key orthogonal methods to confirm and quantify KRAS G12D degradation, complete with experimental data summaries and detailed protocols.
This compound is a potent and selective proteolysis-targeting chimera (PROTAC) that hijacks the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of the KRAS G12D oncoprotein.[1][2] While initial screens may identify potential degraders, a combination of orthogonal, independent assays is essential to unequivocally demonstrate target protein elimination and elucidate the mechanism of action. This guide explores a multi-faceted approach, combining antibody-based detection, protein turnover analysis, and functional downstream assays to provide a comprehensive validation workflow.
Comparative Analysis of Orthogonal Validation Methods
To ensure the accurate assessment of this compound-induced KRAS G12D degradation, a panel of complementary experimental techniques should be employed. Each method offers unique advantages in terms of quantification, spatial resolution, and mechanistic insight.
| Method | Principle | Information Provided | Key Parameters | Alternative Approaches |
| Western Blot | Size-based separation and antibody-based detection of total protein levels. | Quantitative measure of steady-state protein levels. | DC50 (concentration for 50% degradation), Dmax (maximum degradation). | In-Cell Western, Capillary Electrophoresis Immunoassay (Simple Western). |
| Immunofluorescence (IF) Microscopy | In-situ antibody-based detection of protein localization and abundance within cells. | Spatial distribution and semi-quantitative assessment of protein levels on a per-cell basis. | Changes in fluorescence intensity and localization. | Immunohistochemistry (IHC) for tissue samples. |
| Quantitative Mass Spectrometry (Proteomics) | Unbiased, global identification and quantification of proteins in a sample. | Confirmation of target degradation and assessment of off-target effects on the proteome. | Fold-change in protein abundance. | Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT). |
| Cycloheximide (CHX) Chase Assay | Inhibition of new protein synthesis to measure the degradation rate of existing proteins. | Direct measurement of protein half-life. | Protein half-life (t1/2). | Pulse-chase experiments with labeled amino acids. |
| Ubiquitination Assay | Detection of ubiquitin chains attached to the target protein. | Direct evidence of the PROTAC-induced mechanism of action. | Increased polyubiquitination of the target protein. | In vitro ubiquitination assays with purified components, NanoBRET ubiquitination assays. |
| Downstream Signaling Analysis | Measurement of the phosphorylation status of key downstream effectors. | Functional consequence of target degradation on signaling pathways. | Reduction in p-ERK, p-AKT, p-S6 levels. | Gene expression analysis of downstream target genes (e.g., DUSP4). |
Experimental Data Summary
The following table summarizes representative quantitative data obtained from various orthogonal methods used to validate the degradation of KRAS G12D by this compound in KRAS G12D-mutant cancer cell lines, such as AsPC-1.
| Assay | Cell Line | This compound Concentration | Time Point | Result | Reference |
| Western Blot | AsPC-1 | 30, 100, 300 nM | 6, 24, 48, 72 h | Sustained KRAS G12D degradation. | [3] |
| Cell Proliferation Assay | AsPC-1 | - | 6 days | IC50 of 23 nM. | [3] |
| ERK Phosphorylation Assay | AsPC-1 | - | 24 h | IC50 of 15 nM. | [3] |
| In-Cell ELISA | AsPC-1 | - | 24 h | DC50 of 37 nM. | [4][5] |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in this compound's mechanism of action and the experimental approaches for its validation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot for KRAS G12D Degradation
This protocol allows for the quantification of total KRAS G12D protein levels following this compound treatment.
-
Cell Culture and Treatment: Seed KRAS G12D mutant cancer cells (e.g., AsPC-1) in 6-well plates. Once cells reach 70-80% confluency, treat with a dose-response of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for the desired time points (e.g., 6, 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for KRAS G12D overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ, normalizing to a loading control (e.g., GAPDH or β-actin).
Immunofluorescence for KRAS G12D Localization and Abundance
This method provides a visual confirmation of KRAS G12D degradation at the single-cell level.
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with this compound or vehicle as described for the Western blot.
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBST for 30 minutes. Incubate with the primary antibody against KRAS G12D overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a confocal or fluorescence microscope.
-
Analysis: Analyze the fluorescence intensity of KRAS G12D staining in individual cells to assess the extent and uniformity of degradation.
Cycloheximide (CHX) Chase Assay for Protein Half-Life
This assay directly measures the degradation rate of KRAS G12D.
-
Cell Culture and Treatment: Seed cells as for the Western blot. Treat cells with this compound or vehicle for a predetermined time to induce degradation.
-
Inhibition of Protein Synthesis: Add cycloheximide (CHX) at a final concentration of 50-100 µg/mL to all wells to block new protein synthesis.[6]
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Analysis: Perform Western blotting for KRAS G12D as described above. The rate of disappearance of the KRAS G12D band over time reflects its half-life. Plot the remaining protein levels against time to calculate the degradation rate.
In-Cell Ubiquitination Assay
This assay provides direct evidence of the PROTAC-mediated ubiquitination of KRAS G12D.
-
Cell Culture and Treatment: Treat cells with this compound or vehicle, along with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the treatment period to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions. Dilute the lysate and immunoprecipitate KRAS G12D using a specific antibody.
-
Immunoblotting: Elute the immunoprecipitated proteins and analyze by Western blot. Probe one membrane with an antibody against ubiquitin and another with an antibody against KRAS G12D to confirm the presence of polyubiquitin chains on the immunoprecipitated KRAS G12D.
By employing a combination of these orthogonal methods, researchers can confidently validate the efficacy and mechanism of this compound-induced KRAS G12D degradation, providing a robust data package for further drug development and scientific understanding.
References
- 1. This compound | PROTAC KRAS G12D degrader | CAS 2821793-99-9 | Buy PROTAC degrader from Supplier InvivoChem [invivochem.com]
- 2. Targeted Degradation of KRASG12D as Potential Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of KRAS(G12D) selective degrader ASP3082 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of Setidegrasib to other KRAS G12D inhibitors like MRTX1133
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is rapidly evolving, with a significant focus on developing effective inhibitors for previously "undruggable" targets like KRAS. The KRAS G12D mutation is one of the most prevalent oncogenic drivers in various cancers, including pancreatic, colorectal, and non-small cell lung cancer. This guide provides an objective comparison of two prominent KRAS G12D inhibitors in development: Setidegrasib (ASP3082), a PROTAC degrader, and MRTX1133, a non-covalent inhibitor. We will delve into their mechanisms of action, preclinical efficacy, and available clinical data, supported by experimental details.
Executive Summary
| Feature | This compound (ASP3082) | MRTX1133 |
| Mechanism of Action | PROTAC Degrader: Induces selective degradation of KRAS G12D protein. | Non-covalent Inhibitor: Binds to and inhibits the function of the KRAS G12D protein. |
| Potency | DC50: 37 nM (AsPC-1 cells) | KD: ~0.2 pM |
| In Vitro Efficacy | IC50 (p-ERK, AsPC-1): 15 nMIC50 (Cell Growth, AsPC-1): 23 nM | IC50 (p-ERK, KRAS G12D cell lines): ~5 nM |
| In Vivo Efficacy | Dose-dependent tumor growth inhibition in multiple KRAS G12D xenograft models. | Marked tumor regression in KRAS G12D xenograft models, including pancreatic cancer. |
| Clinical Development | Phase 1/2 clinical trial ongoing (NCT05382559). | Phase 1/2 clinical trial terminated (NCT05737706) due to formulation challenges. |
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between this compound and MRTX1133 lies in their mode of action at the molecular level. MRTX1133 acts as a traditional inhibitor, binding to the KRAS G12D protein to block its downstream signaling. In contrast, this compound is a Proteolysis Targeting Chimera (PROTAC), a novel therapeutic modality designed to eliminate target proteins from the cell entirely.
MRTX1133: A Non-covalent KRAS G12D Inhibitor
MRTX1133 is a potent and selective non-covalent inhibitor that binds to the KRAS G12D mutant protein. This binding event locks the oncoprotein in an inactive state, thereby preventing it from engaging with its downstream effectors and shutting down the aberrant signaling cascade that drives tumor growth.
A Head-to-Head Comparison of Setidegrasib and Adagrasib in KRAS Mutant Cells
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules targeting KRAS, a protein long considered "undruggable," has ushered in a new era of precision oncology. Among the frontrunners in this therapeutic landscape are Setidegrasib and Adagrasib, two distinct inhibitors that have shown promise in preclinical and clinical settings. This guide provides a detailed head-to-head comparison of these two agents, focusing on their mechanisms of action, preclinical efficacy in KRAS mutant cells, and the experimental methodologies used to evaluate their performance. While a direct comparison is nuanced by the fact that they target different KRAS mutations, this guide aims to offer a clear, data-driven overview to inform research and development efforts.
At a Glance: this compound vs. Adagrasib
| Feature | This compound (ASP3082) | Adagrasib (MRTX849) |
| Target Mutation | KRAS G12D | KRAS G12C |
| Mechanism of Action | PROTAC Degrader | Covalent Inhibitor |
| Molecular Consequence | Induces proteasomal degradation of KRAS G12D protein | Irreversibly binds to and inactivates KRAS G12C protein |
| Development Stage | Preclinical/Phase 1 | FDA Approved for NSCLC |
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of this compound and Adagrasib in relevant KRAS mutant cancer cell lines and in vivo models. It is important to note that these data are not from direct head-to-head studies and were generated in different experimental systems targeting their respective KRAS mutations.
In Vitro Efficacy
| Parameter | This compound (in KRAS G12D models) | Adagrasib (in KRAS G12C models) |
| Cell Line | AsPC-1 (Pancreatic) | NCI-H358 (NSCLC) |
| Cell Proliferation IC50 | 23 nM (anchorage-independent growth, 6 days)[1] | 10-973 nM (2D); 0.2-1042 nM (3D)[2] |
| KRAS Degradation DC50 | 37 nM[1][3] | Not Applicable |
| p-ERK Inhibition IC50 | 15 nM (24 h)[1] | Single-digit nanomolar range[2] |
| p-AKT Inhibition | Suppressed in AsPC-1 cells[1][3] | Not explicitly quantified with an IC50 in the provided results |
| p-S6 Inhibition | Suppressed in AsPC-1 cells[1][3] | Inhibited with single-digit nanomolar IC50s[2] |
In Vivo Efficacy
| Parameter | This compound (in KRAS G12D models) | Adagrasib (in KRAS G12C models) |
| Xenograft Model | PK-59 (Pancreatic Cancer) | NCI-H358 (NSCLC) |
| Dosing Regimen | 0.3-30 mg/kg, i.v., once/twice weekly for 14-22 days[3] | 100 mg/kg, daily |
| Tumor Growth Inhibition | Achieved 98% tumor growth inhibition in the PK-59 model.[4] Dose-dependent anti-tumor activity was observed.[3] | Showed significant tumor growth inhibition. In combination studies, adagrasib alone led to tumor stasis or regression.[1][5] |
Mechanism of Action
This compound and Adagrasib employ fundamentally different strategies to counteract the oncogenic effects of mutant KRAS.
Adagrasib is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[4] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting signaling through pathways such as the MAPK/ERK and PI3K/AKT cascades.[4]
This compound , on the other hand, is a Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule that brings the KRAS G12D mutant protein into proximity with an E3 ubiquitin ligase.[1][3] This induced proximity leads to the ubiquitination and subsequent degradation of the KRAS G12D protein by the proteasome. By eliminating the mutant protein entirely, this compound effectively shuts down its downstream signaling.[1][3]
Experimental Protocols
Detailed below are representative protocols for the key experiments used to generate the preclinical data cited in this guide.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
KRAS mutant cancer cell lines (e.g., AsPC-1 for G12D, NCI-H358 for G12C)
-
Cell culture medium and supplements
-
Opaque-walled 96-well or 384-well plates
-
This compound or Adagrasib
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium.[6]
-
Incubate the plates overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound (this compound or Adagrasib) in culture medium.
-
Add the compound dilutions to the experimental wells and a vehicle control (e.g., DMSO) to the control wells.
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Equilibrate the plates to room temperature for approximately 30 minutes.[6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure luminescence using a luminometer.
-
Calculate IC50 values by plotting the luminescence signal against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blotting for Downstream Signaling
This technique is used to detect and quantify the phosphorylation status of key proteins in the KRAS downstream signaling pathways, such as ERK and AKT.
Materials:
-
KRAS mutant cancer cell lines
-
Cell culture medium and supplements
-
This compound or Adagrasib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-p-ERK, rabbit anti-ERK, rabbit anti-p-AKT, rabbit anti-AKT, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to a desired confluency and treat with the test compound or vehicle for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-ERK) or a loading control.
-
Quantify the band intensities using densitometry software.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
KRAS mutant cancer cell lines or patient-derived xenograft (PDX) fragments
-
Matrigel (optional, for cell line-derived xenografts)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant KRAS mutant cancer cells (mixed with Matrigel, if applicable) or PDX fragments into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (this compound or Adagrasib) and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., intravenous for this compound, oral for Adagrasib).[3]
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by Western blot or immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.
Concluding Remarks
This compound and Adagrasib represent two innovative and mechanistically distinct approaches to targeting KRAS-driven cancers. Adagrasib, a covalent inhibitor of KRAS G12C, has already demonstrated clinical benefit and achieved regulatory approval, marking a significant milestone in cancer therapy. This compound, a PROTAC degrader of KRAS G12D, is in the earlier stages of development but holds the promise of a different therapeutic strategy by eliminating the mutant protein.
The preclinical data presented in this guide highlight the potent and selective activity of both compounds against their respective KRAS mutant targets. While a direct comparative clinical study is not feasible due to their different mutational targets, the ongoing research and clinical trials for both agents will continue to shape the landscape of KRAS-targeted therapies. This guide provides a foundational understanding of their preclinical profiles and the experimental basis for their evaluation, serving as a valuable resource for the scientific community dedicated to advancing cancer treatment.
References
- 1. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Co-mutations and Transcriptional Signatures in Non–Small Cell Lung Cancer Patients Treated with Adagrasib in the KRYSTAL-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Selectivity Profiling of Setidegrasib Against KRAS G12C and G12V Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity and activity of Setidegrasib (ASP3082), a selective KRAS G12D degrader, against other common KRAS mutations, specifically G12C and G12V. The information presented is based on available preclinical data and is intended to provide an objective overview for research and drug development purposes.
Introduction to this compound
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the KRAS G12D mutant protein.[1][2] As a heterobifunctional molecule, it simultaneously binds to the KRAS G12D protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the KRAS G12D protein.[3] This mechanism of action aims to eliminate the oncogenic driver protein from the cancer cells.
Selectivity Profile of this compound
This compound has demonstrated high selectivity for the KRAS G12D mutation over other KRAS variants, including G12C and G12V. The available data from in vitro assays are summarized below.
Table 1: Comparative Activity of this compound against KRAS Mutants
| KRAS Mutant | DC50 (Degradation) | IC50 (Proliferation) | Assay | Cell Line |
| G12D | 37 nM[1] | 23 nM[1] | In-Cell ELISA / CellTiter-Glo 3D | AsPC-1 (pancreatic)[1] |
| G12C | Not Reported | > 10,000 nM[1] | CellTiter-Glo 3D | Data from a panel of KRAS mutant cell lines[1] |
| G12V | Not Reported | > 10,000 nM[1] | CellTiter-Glo 3D | Data from a panel of KRAS mutant cell lines[1] |
Note: The IC50 values for G12C and G12V are reported as greater than 10 µM, indicating weak activity at the tested concentrations.
Downstream Signaling Inhibition
This compound's degradation of KRAS G12D leads to the suppression of downstream signaling pathways that are critical for tumor cell proliferation and survival.
Table 2: Inhibition of Downstream Effectors by this compound
| Downstream Effector | IC50 | Assay | Cell Line |
| p-ERK | 15 nM[1] | In-Cell ELISA | AsPC-1 (pancreatic)[1] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® 3D)
This assay determines the number of viable cells in 3D cell culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Protocol:
-
Cell Seeding: Seed KRAS mutant cell lines (e.g., AsPC-1 for G12D, and cell lines harboring G12C or G12V mutations) in ultra-low attachment microplates to allow for spheroid formation. Incubate for a period sufficient to form spheroids (typically 3-4 days).
-
Compound Treatment: Treat the spheroids with a serial dilution of this compound or vehicle control. Incubate for the desired treatment duration (e.g., 6 days).[1]
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of viable cells against the logarithm of the drug concentration and fitting the data to a dose-response curve.
KRAS Degradation Assessment (Western Blot)
This method is used to quantify the amount of KRAS protein remaining in cells after treatment with a degrader.
Protocol:
-
Cell Culture and Treatment: Plate KRAS mutant cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for KRAS overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the KRAS protein levels.
-
-
Data Analysis: Quantify the band intensities using densitometry software to determine the percentage of KRAS degradation relative to the vehicle-treated control.
p-ERK Inhibition Assay (HTRF)
This assay quantifies the level of phosphorylated ERK (p-ERK), a key downstream effector of the KRAS signaling pathway.
Protocol:
-
Cell Plating and Starvation: Seed cells in a 96-well plate and allow them to adhere. Before treatment, starve the cells in a serum-free medium for a few hours to reduce basal p-ERK levels.
-
Compound Incubation: Treat the cells with different concentrations of this compound for the desired duration.
-
Cell Lysis: Lyse the cells directly in the well by adding the lysis buffer provided in the HTRF kit.
-
Detection:
-
Transfer the cell lysates to a 384-well low-volume plate.
-
Add the HTRF detection reagents (an anti-p-ERK antibody labeled with a donor fluorophore and an anti-total ERK antibody labeled with an acceptor fluorophore).
-
Incubate at room temperature to allow for antibody binding.
-
-
Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths.
-
Data Analysis: The HTRF ratio is calculated from the two emission signals and is proportional to the amount of p-ERK. IC50 values are determined by plotting the HTRF ratio against the drug concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: KRAS Signaling Pathway and Mechanism of this compound.
Caption: Experimental Workflow for Selectivity Profiling.
Conclusion
The available preclinical data strongly indicate that this compound is a potent and highly selective degrader of the KRAS G12D mutant protein. Its activity against KRAS G12C and G12V is significantly lower, as evidenced by the high IC50 values in cell proliferation assays. This selectivity profile highlights the potential of this compound as a targeted therapy for KRAS G12D-driven cancers, while suggesting limited efficacy against tumors harboring G12C or G12V mutations. Further investigations and clinical studies are necessary to fully elucidate its therapeutic potential and selectivity in a clinical setting.
References
The Critical Role of Negative Controls in Setidegrasib Studies: A Comparative Guide to KRAS Wild-Type and Knockout Cell Lines
For researchers and drug development professionals investigating the potent and selective KRAS G12D degrader, Setidegrasib, the use of appropriate negative controls is paramount for validating its specificity and mechanism of action. This guide provides a comprehensive comparison of KRAS wild-type (WT) and KRAS knockout (KO) cell lines as negative controls, supported by experimental data and detailed protocols.
This compound is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of the KRAS G12D mutant protein.[1][2][3] It has demonstrated potent anti-tumor activity in preclinical models of KRAS G12D-mutated cancers.[1][3] To rigorously evaluate the on-target effects of this compound, it is essential to employ negative control cell lines that do not harbor the KRAS G12D mutation. This allows researchers to distinguish between the specific degradation of the mutant protein and any potential off-target or non-specific cytotoxic effects.
Comparison of KRAS Wild-Type and Knockout Cell Lines as Negative Controls
The choice between using KRAS WT or KRAS KO cell lines as negative controls depends on the specific experimental question. KRAS WT cells are a readily available and physiologically relevant control, expressing the normal, non-mutated form of the KRAS protein. In contrast, KRAS KO cell lines, generated through techniques like CRISPR/Cas9, completely lack the KRAS protein, providing a "cleaner" background to assess the drug's dependence on the presence of any KRAS protein.
| Feature | KRAS Wild-Type (WT) Cell Lines | KRAS Knockout (KO) Cell Lines | Rationale for Use as a Negative Control for this compound |
| KRAS Protein Status | Express endogenous, non-mutated KRAS protein. | Do not express the KRAS protein. | This compound is designed to specifically target the KRAS G12D mutant protein; therefore, it should have minimal to no effect on cells expressing only WT KRAS or no KRAS protein. |
| Expected this compound Activity | Weak to no inhibition of cell proliferation (IC50 > 10 µM).[1] No significant degradation of KRAS protein or inhibition of downstream signaling. | No inhibition of cell proliferation. No effect on downstream signaling pathways normally regulated by KRAS. | The lack of the specific drug target (KRAS G12D) should result in a lack of biological response. |
| Advantages | - Physiologically relevant control for off-target effects in the presence of the normal KRAS protein.- Readily available commercial cell lines. | - Provides a definitive control for any KRAS-dependent effects of the drug.- Eliminates any potential confounding interactions with WT KRAS. | Both cell line types allow for the assessment of this compound's specificity. |
| Considerations | - WT KRAS can still participate in signaling, which might lead to complex biological responses in some contexts. | - The complete absence of KRAS may lead to compensatory signaling pathway activation, which should be characterized.- Generation of isogenic KO lines requires additional molecular biology expertise. | Understanding the baseline signaling differences between these control lines and the KRAS G12D mutant lines is crucial for data interpretation. |
| Example Cell Lines | A375, HT-29[1] | Isogenic cell lines with CRISPR/Cas9-mediated KRAS knockout. | The use of well-characterized cell lines is essential for reproducible results. |
Supporting Experimental Data
Preclinical studies have consistently demonstrated the high selectivity of this compound for KRAS G12D mutant cells over KRAS WT cells.
| Cell Line | KRAS Status | This compound IC50 (Proliferation) | This compound DC50 (KRAS G12D Degradation) | This compound IC50 (p-ERK Inhibition) | Reference |
| AsPC-1 | G12D | 23 nM (anchorage-independent growth) | 37 nM | 15 nM | [1] |
| PK-59, HPAC, GP2d, GP5d | G12D | Potent Inhibition | Not Reported | Not Reported | [1] |
| A375, HT-29 | Wild-Type | > 10 µM | Not Applicable | Not Reported | [1] |
This data clearly illustrates that this compound's potent effects on cell viability and signaling are restricted to cells expressing the KRAS G12D mutation. The significantly higher IC50 values in KRAS WT cell lines confirm their suitability as negative controls. While direct data on KRAS KO cell lines treated with this compound is not yet published, the lack of the target protein would predict an even more pronounced lack of activity.
Experimental Protocols
To assess the efficacy and selectivity of this compound, the following key experiments are recommended:
Cell Viability Assay
This assay measures the dose-dependent effect of this compound on the proliferation of KRAS G12D, KRAS WT, and KRAS KO cell lines.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Viability Reagent Addition: Add a cell viability reagent such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of cell viability.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 values using a non-linear regression analysis.
Western Blot Analysis of KRAS Signaling
This method is used to determine the effect of this compound on the degradation of KRAS G12D and the phosphorylation of downstream effectors like ERK and AKT.
Protocol:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time points (e.g., 6, 24, 48 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against KRAS, p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities to determine the relative protein levels.
AP-1 Luciferase Reporter Assay
This assay can be used to measure the activity of the AP-1 transcription factor, which is a downstream target of the KRAS/MAPK signaling pathway.
Protocol:
-
Transfection: Co-transfect cells with an AP-1 luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Drug Treatment: After 24 hours, treat the cells with this compound for an additional 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Visualizing the Rationale and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the KRAS signaling pathway, the experimental workflow for evaluating this compound, and the logical framework for using KRAS WT and KO cell lines as negative controls.
Figure 1: Simplified KRAS signaling pathway.
References
A Comparative In Vivo Analysis of Setidegrasib and Other Targeted Therapies for KRAS G12D-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo performance of Setidegrasib (ASP3082), a novel proteolysis-targeting chimera (PROTAC) designed to degrade KRAS G12D mutant protein, against other targeted therapies aimed at the same oncogenic driver. The information presented is collated from publicly available preclinical data. Direct head-to-head in vivo comparative studies are limited; therefore, this guide summarizes data from individual studies to offer a cross-study perspective.
Executive Summary
KRAS G12D is a prevalent and challenging oncogenic mutation. A new wave of targeted therapies is emerging to address this previously "undruggable" target. This compound, a KRAS G12D-selective degrader, has demonstrated potent anti-tumor activity in various xenograft models. This guide compares its in vivo efficacy with other investigational KRAS G12D inhibitors, including MRTX1133, VS-7375, and HRS-4642. While direct comparative data is scarce, the available preclinical results suggest that these molecules exhibit significant tumor growth inhibition and, in some cases, tumor regression in various cancer models.
Data Presentation: In Vivo Efficacy of KRAS G12D Targeted Therapies
The following tables summarize the quantitative in vivo data extracted from various preclinical studies. It is crucial to note that these studies were conducted independently, and direct comparison of absolute efficacy values should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vivo Tumor Growth Inhibition by this compound (ASP3082)
| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Source |
| PK-59 Xenograft | Pancreatic Cancer | 30 mg/kg, i.v., once weekly | Almost complete TGI | [1] |
| PK-59 Xenograft | Pancreatic Cancer | 30 mg/kg, i.v., twice weekly | Tumor regression | [1] |
| AsPC-1 Xenograft | Pancreatic Cancer | 30 mg/kg, i.v., twice weekly | Tumor regression | [1] |
| GP2d Xenograft | Colorectal Cancer | 30 mg/kg, i.v., twice weekly | Tumor regression | [1] |
| LXFA 1125 PDX | NSCLC | 0.3-30 mg/kg, i.v., once/twice weekly | Dose-dependent anti-tumor activity | [2] |
Table 2: In Vivo Efficacy of Comparator KRAS G12D Inhibitors
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Source |
| MRTX1133 | Panc 04.03 Xenograft | Pancreatic Cancer | 3 mg/kg, BID, IP | 94% TGI | [3] |
| Panc 04.03 Xenograft | Pancreatic Cancer | 10 mg/kg, BID, IP | -62% Regression | [3] | |
| Panc 04.03 Xenograft | Pancreatic Cancer | 30 mg/kg, BID, IP | -73% Regression | [3] | |
| HPAC Xenograft | Pancreatic Cancer | 30 mg/kg, BID, IP | 85% Regression | [4] | |
| VS-7375 | LS513 Xenograft | Colorectal Cancer | Not specified | Tumor regression | [5] |
| KP4 Xenograft | Pancreatic Cancer | 50 mg/kg, BID, orally | Sustained tumor regression | [5] | |
| HRS-4642 | AsPC-1 Xenograft | Pancreatic Cancer | Not specified | Significant tumor growth inhibition | [6] |
| GP2d Xenograft | Colorectal Cancer | Not specified | Significant tumor growth inhibition | [6] | |
| PDX Model | Lung Adenocarcinoma | Not specified | Significant tumor growth inhibition | [6] |
Signaling Pathways and Mechanisms of Action
This compound (ASP3082): As a PROTAC, this compound functions by inducing the selective degradation of the KRAS G12D protein. It forms a ternary complex between the KRAS G12D protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of KRAS G12D.[7] This degradation effectively shuts down downstream signaling pathways, including the MAPK (p-ERK) and PI3K/AKT/mTOR (p-AKT, p-S6) pathways, which are critical for tumor cell proliferation and survival.[2]
References
- 1. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. verastem.com [verastem.com]
- 7. Discovery of KRAS(G12D) selective degrader ASP3082 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Setidegrasib: A Comparative Analysis of KRAS G12D PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the degradation efficiency of Setidegrasib (ASP3082) against other reported Proteolysis Targeting Chimeras (PROTACs) directed at the oncogenic KRAS G12D mutant protein. The data presented is compiled from publicly available research to facilitate an objective evaluation of these targeted protein degraders.
Introduction to KRAS G12D Targeted Degradation
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the G12D mutation, is a critical driver in numerous cancers. Traditional small molecule inhibitors have faced challenges in effectively targeting this oncoprotein. The emergence of PROTAC technology offers a novel therapeutic strategy by hijacking the cell's natural protein disposal machinery to eliminate the disease-causing protein entirely. PROTACs are heterobifunctional molecules that simultaneously bind to the target protein (KRAS G12D) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.
This compound is a PROTAC that has entered clinical development, demonstrating the potential of this approach. This guide benchmarks its degradation performance against other published KRAS G12D-targeting PROTACs.
Comparative Degradation Efficiency
The primary metrics for evaluating PROTAC efficiency are the DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The following table summarizes the reported degradation efficiencies of this compound and other notable KRAS G12D PROTACs.
| PROTAC Name | Target(s) | E3 Ligase Recruited | Cell Line(s) Tested | DC50 | Dmax | Reference(s) |
| This compound (ASP3082) | KRAS G12D | VHL | AsPC-1 (Pancreatic) | 37 nM | Not Reported | [1][2][3][4] |
| PROTAC 8o | KRAS G12D | VHL | SNU-1, HPAF-II, AGS, PANC 04.03, AsPC-1 (Various) | 7.49 nM - 87.8 nM | >95% | [2][3][5] |
| HDB-82 | KRAS G12D | Not Specified | Various KRAS G12D-mutant cell lines | Picomolar to sub-nanomolar range | Not Reported | [4] |
| ACBI3 | Pan-KRAS mutants | VHL | 240 cancer cell lines | 478 nM (average in KRAS mutant lines) | Not Reported | [1] |
Note: DC50 and Dmax values can vary depending on the cell line, treatment duration, and experimental conditions. Direct head-to-head studies are required for definitive comparisons.
Experimental Protocols
Accurate assessment of PROTAC activity is crucial for their development. Below are detailed methodologies for key experiments used to characterize the degradation efficiency of PROTACs like this compound.
Western Blotting for Protein Degradation Quantification
This is the most common method for directly visualizing and quantifying the reduction in target protein levels.
a. Cell Culture and Treatment:
-
Seed cancer cells expressing the target protein (e.g., AsPC-1 for KRAS G12D) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (typically 4 to 24 hours). Include a vehicle-only control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-KRAS G12D) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit a dose-response curve to determine the DC50 value.
LC-MS/MS for Absolute Protein Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a more precise and sensitive method for quantifying protein levels.
a. Sample Preparation:
-
Treat cells and prepare lysates as described for Western blotting.
-
Perform a tryptic digest on the protein lysates to generate peptides.
-
Spike in a known amount of a stable isotope-labeled internal standard peptide corresponding to the target protein.
b. LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode.
-
Monitor specific precursor-to-fragment ion transitions for the target peptide and the internal standard.
c. Data Analysis:
-
Calculate the ratio of the peak area of the endogenous target peptide to the peak area of the internal standard peptide.
-
Determine the absolute concentration of the target protein based on the known concentration of the internal standard.
-
Calculate the percentage of degradation relative to the vehicle-treated control and determine the DC50.
Cell Viability Assay
This assay assesses the downstream functional consequence of target protein degradation on cell survival and proliferation.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of PROTAC concentrations.
b. Viability Measurement (e.g., using a tetrazolium-based assay like MTT or a resazurin-based assay like CellTiter-Blue):
-
After the desired treatment period (e.g., 72 hours), add the viability reagent to each well.
-
Incubate for the recommended time to allow for the conversion of the substrate by metabolically active cells.
-
Measure the absorbance or fluorescence using a plate reader.
c. Data Analysis:
-
Normalize the readings to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the PROTAC concentration and fit a dose-response curve to calculate the IC50 (inhibitory concentration 50%) or GI50 (growth inhibition 50%) value.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC degraders.
References
Safety Operating Guide
Navigating the Disposal of Setidegrasib: A Guide for Laboratory Professionals
Absence of specific public guidelines for the disposal of Setidegrasib necessitates adherence to general best practices for chemical waste management in research settings. Researchers, scientists, and drug development professionals handling this novel PROTAC KRAS degrader must prioritize safety and environmental responsibility. This guide provides essential, step-by-step procedural information for the proper handling and disposal of this compound, ensuring operational safety and logistical clarity.
While a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, the following procedures are based on established protocols for managing chemical waste in a laboratory environment.
Immediate Safety and Handling Protocols
Before disposal, proper handling and storage of this compound are crucial to maintain its integrity and ensure personnel safety.
Storage Conditions:
| Parameter | Condition | Source |
| Powder | -20°C, protect from light | [1][2] |
| In Solvent | -80°C for 6 months; -20°C for 1 month (protect from light) | [1][3] |
For in-vivo applications, a common solvent mixture includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Unused solutions should be managed as chemical waste.
Step-by-Step Disposal Procedures
The disposal of this compound, as with any research chemical, should follow a structured and cautious workflow to minimize risk.
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated labware (e.g., weigh boats, spatulas).
-
Liquid Waste: Unused solutions of this compound, solvents used for cleaning contaminated glassware, and any resulting supernatant or filtrate.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound.
-
-
Containerization and Labeling:
-
Use designated, leak-proof, and chemically resistant containers for each waste stream.
-
Clearly label each container with "Hazardous Waste," the chemical name ("this compound"), and any other components in the waste (e.g., solvents).
-
Sharps waste must be placed in a designated, puncture-resistant sharps container.
-
-
Interim Storage:
-
Store waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.
-
-
Disposal Coordination:
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to arrange for the pickup and disposal of the chemical waste.
-
Provide the EHS department with accurate information about the waste composition.
-
-
Documentation:
-
Maintain a log of all chemical waste generated, including the chemical name, quantity, and date of disposal.
-
Experimental Protocols Referenced
The information regarding the handling and preparation of this compound for in-vitro and in-vivo studies is derived from publicly available product data sheets. These documents describe experiments where this compound has been shown to induce the degradation of G12D-mutated KRAS protein and exhibit anti-tumor effects in various cancer models.[1][3][4] However, these sources do not provide protocols for the disposal of the compound.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram outlines the logical steps for managing this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific waste disposal guidelines and your local regulations. This compound is for research use only and has not been fully validated for medical applications.[1]
References
Navigating the Safe Handling of Setidegrasib: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with investigational compounds like Setidegrasib. This guide provides essential safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling novel chemical entities.
While a specific, publicly available Material Safety Data Sheet (MSDS) for this compound is not currently available, this document outlines best practices for handling potent pharmaceutical compounds, which should be applied when working with this KRAS G12D PROTAC degrader. These recommendations are based on general laboratory safety principles for cytotoxic and research compounds.
Personal Protective Equipment (PPE)
When handling this compound powder or solutions, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Rationale |
| Hands | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. The outer glove can be removed if contaminated without exposing the skin. |
| Eyes | Chemical safety goggles or a face shield. | Protects against splashes and aerosols. |
| Body | A dedicated lab coat, preferably disposable or made of a low-permeability fabric. | Prevents contamination of personal clothing. |
| Respiratory | A fit-tested N95 respirator or higher, especially when handling the powder form or creating aerosols. | Minimizes the risk of inhaling fine particles. |
Operational Handling and Storage
Proper operational procedures are critical to maintaining both the integrity of the compound and the safety of laboratory personnel.
Storage:
-
Store this compound powder at -20°C and protect it from light.[1][2][3]
-
Stock solutions should also be stored at -20°C or -80°C and protected from light to prevent degradation.[1]
Preparation of Solutions:
-
All handling of this compound, especially the initial weighing and preparation of stock solutions from powder, should be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Use appropriate solvents such as DMSO for creating stock solutions.[2] For in vivo studies, further dilution with vehicles like PEG300, Tween-80, and saline or corn oil may be necessary.[2][4]
-
When preparing solutions, add solvents slowly and ensure the compound is fully dissolved. Sonication can be used to aid dissolution if precipitation occurs.[1]
Spill Management and Disposal
A clear and practiced spill and disposal plan is essential for mitigating accidental releases and managing waste appropriately.
Spill Response Workflow
In the event of a this compound spill, follow a structured response to ensure safety and thorough decontamination.
Waste Disposal
All materials contaminated with this compound, including gloves, disposable lab coats, absorbent pads, and empty vials, should be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for the disposal of cytotoxic or potent research compounds. Do not dispose of this material in general laboratory trash or down the drain.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. |
In all cases of exposure, seek immediate medical attention and provide the medical team with as much information as possible about the compound.
By adhering to these stringent safety protocols, research professionals can handle this compound responsibly, ensuring a safe and productive research environment. This commitment to safety not only protects the individuals in the lab but also upholds the integrity of the scientific process.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
